Methyl 4-methoxycinnamate
描述
Methyl trans-p-methoxycinnamate, also known as methyl (e)-p-methoxycinnamic acid or 4-methoxycinnamate methyl ester, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Methyl trans-p-methoxycinnamate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, methyl trans-p-methoxycinnamate is primarily located in the membrane (predicted from logP). Outside of the human body, methyl trans-p-methoxycinnamate can be found in herbs and spices. This makes methyl trans-p-methoxycinnamate a potential biomarker for the consumption of this food product.
Structure
3D Structure
属性
IUPAC Name |
methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKIAGFYZTCI-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3901-07-3, 832-01-9 | |
| Record name | Methyl trans-4-methoxycinnamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-methoxycinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl p-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E)-p-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-METHOXYCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F58T0S3Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 - 95 °C | |
| Record name | Methyl trans-p-methoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Natural Occurrence of Methyl 4-Methoxycinnamate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxycinnamate, a methyl ester of 4-methoxycinnamic acid, is a naturally occurring phenylpropanoid with known UV-filtering properties and potential biological activities. This technical guide provides a comprehensive overview of its presence in plants, detailing the species in which it has been identified, the parts of the plant where it is found, and available quantitative data. Furthermore, this guide outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound from plant matrices and illustrates its biosynthetic origin.
Natural Occurrence of this compound in Plants
This compound has been identified in a variety of plant species across different families. Its presence is often associated with the plant's defense mechanisms and as a precursor to other secondary metabolites. The following table summarizes the documented occurrences of this compound and its immediate precursor, 4-methoxycinnamic acid, in the plant kingdom.
Table 1: Documented Natural Occurrence of this compound and its Precursor in Plants
| Plant Species | Family | Plant Part | Compound Identified | Quantitative Data |
| Gmelina asiatica | Lamiaceae | Aerial Parts | This compound | Data not available in reviewed literature |
| Philotheca obovalis | Rutaceae | Not specified | This compound | Data not available in reviewed literature |
| Kaempferia galanga (Aromatic Ginger) | Zingiberaceae | Rhizome | This compound | Crystals from cold extraction contained 1.62% this compound.[1] |
| Scrophularia buergeriana | Scrophulariaceae | Root | This compound, 4-Methoxycinnamic acid | Quantitative data for this compound not specified; other compounds quantified. |
| Lycaste aromatica (Sweet Scented Lycaste) | Orchidaceae | Not specified | Methyl (E)-4-methoxycinnamate | Data not available in reviewed literature |
| Baccharis subdentata | Asteraceae | Not specified | 4-Methoxycinnamic acid | Data not available in reviewed literature |
Note: The quantitative data for this compound in plant tissues is notably scarce in the current scientific literature, representing a significant gap for future research.
Biosynthesis of this compound in Plants
This compound is synthesized in plants via the shikimate and phenylpropanoid pathways. The biosynthesis begins with the aromatic amino acid L-phenylalanine, which is converted to cinnamic acid. Subsequent enzymatic modifications, including hydroxylation and methylation, lead to the formation of 4-methoxycinnamic acid, the direct precursor to this compound.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
O-methyltransferase (OMT): An S-adenosyl-L-methionine (SAM)-dependent enzyme that methylates the hydroxyl group of p-coumaric acid to form 4-methoxycinnamic acid.
-
Carboxyl methyltransferase: Catalyzes the esterification of 4-methoxycinnamic acid with a methyl group from SAM to yield this compound.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methods for similar compounds and can be adapted for specific plant matrices.
Section 1: Extraction of this compound
Objective: To extract this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., rhizomes, leaves)
-
n-Hexane (ACS grade)
-
Methanol (B129727) (HPLC grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
-
Grinder or mill
Protocol:
-
Sample Preparation: Air-dry the fresh plant material in the shade to prevent the degradation of phytochemicals. Once completely dry, grind the material into a fine powder (approximately 40-60 mesh size) using a grinder or mill.
-
Soxhlet Extraction:
-
Accurately weigh approximately 50 g of the powdered plant material and place it in a thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the solvent.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon tube runs clear.
-
-
Solvent Evaporation: After extraction, concentrate the n-hexane extract using a rotary evaporator at 40°C under reduced pressure to obtain a crude extract.
-
Methanol Extraction (Alternative):
-
Macerate 50 g of the powdered plant material in 500 mL of methanol at room temperature for 72 hours with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the maceration of the plant residue two more times with fresh methanol.
-
Combine the filtrates and concentrate using a rotary evaporator at 40°C.
-
Section 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in the plant extract.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (analytical grade)
-
This compound reference standard (>98% purity)
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and 0.1% formic acid in water. A typical starting gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 70% Acetonitrile
-
20-25 min: Hold at 70% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile and equilibrate. Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in methanol to achieve a concentration estimated to be within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm (based on the UV absorbance maximum of this compound)
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Section 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in the plant extract.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
n-Hexane (GC grade)
-
This compound reference standard (>98% purity)
Protocol:
-
Sample Preparation:
-
Dissolve a known amount of the crude extract in n-hexane.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering compounds.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Analysis and Quantification:
-
Inject a standard solution of this compound to determine its retention time and mass spectrum.
-
Inject the prepared sample.
-
Identify this compound in the sample by matching the retention time and mass spectrum with the standard and by comparing the mass spectrum to a library (e.g., NIST).
-
For quantification, create a calibration curve using standard solutions of known concentrations and integrate the area of a characteristic ion peak.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.
Conclusion
This compound is a naturally occurring compound found in a range of plant species, though quantitative data on its concentration remains limited. The biosynthetic pathway for this compound is well-understood, originating from the shikimate and phenylpropanoid pathways. The experimental protocols provided in this guide offer a robust framework for the extraction, isolation, and quantification of this compound from plant sources, enabling further research into its distribution, function, and potential applications in drug development and other scientific fields. The clear need for more quantitative studies presents an opportunity for significant contributions to the field of phytochemistry.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxycinnamate is a widely utilized organic compound, primarily known for its application as a UV filter in sunscreens and cosmetics.[1][2][3][4] Its efficacy and safety in these applications are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its melting and boiling points, solubility, and partition coefficient. Detailed experimental protocols for the determination of these properties are presented, alongside spectroscopic data that aids in its structural elucidation and quality control. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation science.
Core Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, stability, and biological activity. A summary of these key properties is presented in the tables below.
Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | [1][5] |
| CAS Number | 832-01-9, 3901-07-3 | [1][6] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][7][8] |
| Molecular Weight | 192.21 g/mol | [1][2][3][6] |
| Appearance | White to off-white solid | [9] |
Thermodynamic and Physical Properties
| Property | Value | Source(s) |
| Melting Point | 89-90 °C (also reported as 94-95 °C) | [1][7][8][10][11] |
| Boiling Point | 310.6 °C at 760 mmHg; 110 °C at 0.01 Torr | [1][6][7][8][11] |
| Density | 1.102 g/cm³ | [7][11] |
| Flash Point | 126.9 °C | [6][7] |
| Vapor Pressure | 0.001 mmHg at 25 °C (estimated) | [6] |
Solubility and Partitioning Behavior
| Property | Value | Source(s) |
| Water Solubility | 396.7 mg/L at 25 °C (estimated); 0.15 g/L | [3][6][12] |
| Solubility in Organic Solvents | Soluble in alcohol, ethanol, and acetone | [2][6] |
| LogP (o/w) | 1.88 - 2.62 | [3][6][7][12] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.
UV-Vis Spectroscopy
This compound exhibits strong absorption in the UV-B region, which is the basis for its use as a sunscreen agent.[10] The maximum absorption wavelength (λmax) is reported to be between 309-311 nm.[10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include a strong carbonyl (C=O) stretch at approximately 1720 cm⁻¹, a C=C double bond stretch around 1640 cm⁻¹, and a characteristic C-O-C stretch of the methoxy (B1213986) group at about 1250 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are essential for the detailed structural elucidation of the molecule.
-
¹H NMR (in CDCl₃):
-
The trans-alkene protons appear as doublets at approximately 7.6 ppm and 6.3 ppm with a coupling constant (J) of around 16 Hz.[1]
-
The aromatic protons exhibit a typical AA'BB' pattern at approximately 7.5 ppm and 6.9 ppm.[1]
-
The methoxy (-OCH₃) and ester methyl (-OCH₃) groups appear as singlets at approximately 3.8 ppm and 3.7 ppm, respectively.[1]
-
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, aromatic carbons, olefinic carbons, and the methyl carbons of the ester and ether groups.
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines and standard laboratory practices.
Determination of Melting Point (OECD 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[12]
Apparatus:
-
Capillary tube melting point apparatus
-
Thermometer with appropriate range and accuracy
-
Mortar and pestle
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperatures at which the substance begins to melt and at which it is completely liquid are recorded as the melting range. Several methods can be employed, including the use of a liquid bath or a metal block for heating, or techniques like Differential Scanning Calorimetry (DSC).[12][13]
Determination of Boiling Point (OECD 103)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][8]
Apparatus:
-
Ebulliometer or dynamic vapor pressure apparatus
-
Thermometer or temperature sensor
-
Pressure measurement device
Procedure (Dynamic Method):
-
The substance is placed in a suitable vessel and heated.
-
The pressure in the system is controlled and measured.
-
The temperature at which boiling occurs is recorded for a series of pressures.
-
A plot of log(pressure) versus the inverse of the absolute temperature is used to determine the normal boiling point (at 101.325 kPa). Other acceptable methods include distillation methods and differential thermal analysis.[6][8]
Determination of Water Solubility (OECD 105)
Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature.[1][10]
Apparatus:
-
Shaking flask or vessel
-
Constant temperature bath
-
Centrifuge or filtration apparatus
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure (Flask Method):
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached.[10]
-
The mixture is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method. This method is appropriate for substances with solubilities above 10⁻² g/L.[10] For lower solubilities, the column elution method is recommended.[1][10]
Determination of Partition Coefficient (LogP) (OECD 107/117)
Principle: The n-octanol/water partition coefficient (P_ow) is the ratio of the equilibrium concentrations of a substance in n-octanol and water.[11] It is a measure of a substance's lipophilicity.
Apparatus:
-
Shake flasks or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for concentration measurement
Procedure (Shake Flask Method - OECD 107):
-
A known volume of n-octanol and water are pre-saturated with each other.
-
A small amount of this compound is dissolved in either the n-octanol or water phase.
-
The two phases are placed in a flask and shaken until equilibrium is reached.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the substance in each phase is determined analytically.
-
The partition coefficient (P_ow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. This method is suitable for log P_ow values between -2 and 4.[14]
Procedure (HPLC Method - OECD 117):
-
This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its n-octanol/water partition coefficient.
-
A calibration curve is generated using reference substances with known log P_ow values.
-
This compound is injected onto the column, and its retention time is measured.
-
The log P_ow is then determined from the calibration curve. This method is suitable for log P_ow values in the range of 0 to 6.
Mandatory Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
Synthesis of this compound via Fischer Esterification
Caption: Fischer esterification synthesis of this compound.
Conclusion
This technical guide has consolidated the key physicochemical properties of this compound, providing a valuable data resource for scientists and researchers. The inclusion of detailed, standardized experimental protocols offers a practical framework for the consistent and reliable characterization of this compound. The presented data and methodologies are essential for ensuring the quality, efficacy, and safety of products containing this compound, particularly in the pharmaceutical and cosmetic industries.
References
- 1. filab.fr [filab.fr]
- 2. Solved Synthesis of methyl E-4-methoxycinnamate | Chegg.com [chegg.com]
- 3. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. laboratuar.com [laboratuar.com]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. laboratuar.com [laboratuar.com]
- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. oecd.org [oecd.org]
- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
Spectroscopic Data Analysis of Methyl 4-methoxycinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxycinnamate is a widely utilized organic compound, notably as a UV filter in sunscreens and as a fragrance ingredient.[1] A comprehensive understanding of its chemical structure is paramount for its application, quality control, and further development in various industries. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated data, and a logical workflow for structural elucidation are presented to serve as a valuable resource for researchers and professionals in the field.
Spectroscopic Data Summary
The structural identity of this compound (IUPAC Name: methyl (E)-3-(4-methoxyphenyl)prop-2-enoate, Molecular Formula: C₁₁H₁₂O₃) is unequivocally confirmed by a combination of spectroscopic techniques.[1] The quantitative data derived from ¹H NMR, ¹³C NMR, IR, and MS are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[2] Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[3]
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.63 - 7.64 | Doublet (d) | 16.0 | 1H | Vinylic H (α to C=O) |
| 7.40 - 7.48 | Multiplet (m) | 8.7 | 2H | Aromatic H (ortho to C=C) |
| 6.83 - 6.92 | Multiplet (m) | 8.7 | 2H | Aromatic H (ortho to -OCH₃) |
| 6.28 - 6.33 | Doublet (d) | 16.0 | 1H | Vinylic H (β to C=O) |
| 3.83 | Singlet (s) | - | 3H | Aromatic -OCH₃ |
| 3.76 - 3.79 | Singlet (s) | - | 3H | Ester -OCH₃ |
Data sourced from references[1][4].
Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 167.7 | Quaternary | Ester Carbonyl (C=O) |
| 161.4 | Quaternary | Aromatic C-OCH₃ |
| 144.5 | Methine | Vinylic CH (α to C=O) |
| 129.7 | Methine | Aromatic CH (ortho to C=C) |
| 127.1 | Quaternary | Aromatic C-C=C |
| 115.3 | Methine | Vinylic CH (β to C=O) |
| 114.3 | Methine | Aromatic CH (ortho to -OCH₃) |
| 55.3 | Methyl | Aromatic -OCH₃ |
| 51.6 | Methyl | Ester -OCH₃ |
Data sourced from references[1][3].
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~1720 | C=O Stretch | α,β-Unsaturated Ester |
| ~1640 | C=C Stretch | Alkene |
| ~1605 | C=C Stretch | Aromatic Ring |
| ~1255 | C-O Stretch | Ester / Methoxy (B1213986) Ether |
Data sourced from reference[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[7]
Table 4: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 192 | Molecular Ion [M]⁺ |
| 161 | [M - OCH₃]⁺ |
| 133 | [M - COOCH₃]⁺ |
Data derived from the known molecular weight of 192.21 g/mol and common fragmentation patterns.[1][8]
Spectroscopic Data Interpretation
¹H NMR Analysis
The ¹H NMR spectrum clearly indicates the trans (E) configuration of the double bond, evidenced by the large coupling constant (J = 16.0 Hz) between the two vinylic protons at δ 7.64 and 6.33 ppm.[4] The aromatic region shows two distinct multiplets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The two singlets at δ 3.83 and 3.79 ppm correspond to the three protons of the aromatic methoxy group and the three protons of the methyl ester group, respectively.[1]
¹³C NMR Analysis
The ¹³C NMR spectrum shows all 11 expected carbon signals. The downfield signal at δ 167.7 ppm is characteristic of an ester carbonyl carbon.[3] The signals in the range of δ 114-162 ppm correspond to the eight carbons of the substituted aromatic ring and the vinylic group. The two upfield signals at δ 55.3 and 51.6 ppm are assigned to the methoxy and methyl ester carbons, respectively.[1][3]
IR Analysis
The IR spectrum confirms the presence of key functional groups. A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretch of the α,β-unsaturated ester.[1] The presence of the C=C double bond of the cinnamate (B1238496) structure is confirmed by the absorption at approximately 1640 cm⁻¹.[1] The band at ~1605 cm⁻¹ is characteristic of the aromatic ring, and the strong absorption at ~1255 cm⁻¹ corresponds to the C-O stretching vibrations of the ester and methoxy groups.[1]
MS Analysis
The mass spectrum displays a molecular ion peak [M]⁺ at m/z = 192, which corresponds to the molecular weight of this compound (C₁₁H₁₂O₃).[8] Key fragmentation patterns include the loss of a methoxy radical (•OCH₃) to give a peak at m/z 161, and the loss of the carbomethoxy radical (•COOCH₃) resulting in a fragment at m/z 133.
Experimental Protocols
The following sections outline the generalized procedures for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.[9]
-
¹H NMR Acquisition :
-
Acquire a standard single-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.[9]
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.[10]
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).[11]
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.[10]
-
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS (0 ppm).[9]
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation : Place a small, representative amount of the solid this compound sample directly onto the ATR crystal.
-
Instrument Setup : Ensure the ATR crystal is clean before sample placement.
-
Data Acquisition :
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.
-
-
Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the ion source, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.[12] The sample is vaporized in a high vacuum environment.
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion [M]⁺ and various fragment ions.[13]
-
Mass Analysis : The generated ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[12]
-
Detection : Ions are detected by an electron multiplier, which generates a signal proportional to the ion abundance.
-
Data Processing : The instrument's software plots the relative abundance of ions against their m/z ratio to generate a mass spectrum.
Visualization of Analysis Workflow
The logical progression from sample to structural confirmation can be visualized as a clear workflow. The following diagram illustrates the key stages in the spectroscopic analysis of an organic compound like this compound.
Caption: Spectroscopic analysis workflow from sample preparation to final structure confirmation.
References
- 1. Buy this compound | 832-01-9 [smolecule.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Solved The 1 H NMR data for methyl E-4-methoxycinnamate in | Chegg.com [chegg.com]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Unveiling the Photoprotective Properties of Methyl 4-Methoxycinnamate: A Technical Guide to its UV Absorption Spectrum
For Immediate Release
Methyl 4-methoxycinnamate, a key active ingredient in many sunscreen and cosmetic formulations, plays a crucial role in shielding against the detrimental effects of ultraviolet (UV) radiation. This technical guide provides an in-depth analysis of its UV absorption characteristics, detailed experimental protocols for its spectral analysis, and a visualization of the underlying photochemical process, intended for researchers, scientists, and professionals in the field of drug development.
Core Spectroscopic Data
The photoprotective capacity of this compound is fundamentally linked to its ability to absorb light in the UV-B range (280-315 nm).[1][2][3] The molecule's conjugated system, comprising the aromatic ring, the carbon-carbon double bond, and the carbonyl group of the ester, is the primary chromophore responsible for this absorption.[4] The position of the methoxy (B1213986) group on the aromatic ring further enhances these UV absorption properties.[1]
The maximum absorption wavelength (λmax) of this compound is influenced by the solvent used for analysis. This solvent effect, particularly the difference between polar and non-polar solvents, can provide insights into the electronic transitions of the molecule. A summary of the key quantitative data from various studies is presented below for comparative analysis.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |
| Ethanol (B145695) | ~290 | 2.0-2.5 x 10⁴ (estimated) | [2] |
| Methanol | 308 - 311 | Not explicitly stated | [1][5] |
| Cyclohexane | 290 - 311 | Not explicitly stated | [5] |
Note: The molar extinction coefficient in ethanol is an estimation based on structurally similar compounds.[2]
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following is a detailed methodology for obtaining the UV absorption spectrum of this compound, synthesized from standard laboratory procedures.
1. Materials and Reagents:
-
This compound (high purity)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane)
-
Volumetric flasks (10 mL, 100 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
2. Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the weighed compound in a 10 mL volumetric flask using the chosen spectroscopic grade solvent to create a concentrated stock solution.
3. Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. For example, a 50 µL aliquot of the stock solution can be diluted in a 10 mL volumetric flask with the same solvent.[6]
4. Spectrophotometer Setup and Calibration:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate as per the manufacturer's instructions.[7]
-
Set the wavelength range for the scan, typically from 200 nm to 400 nm to cover the UV region.
-
Use a slow scan speed for high-resolution data suitable for publication.[7]
5. Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank.
-
Place the blank cuvette in the reference holder of the spectrophotometer.
-
Perform a baseline correction or "auto zero" to subtract the absorbance of the solvent and the cuvette.[7]
6. Sample Measurement:
-
Rinse a second quartz cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorbance of the sample across the defined wavelength range.
7. Data Analysis:
-
The resulting spectrum will show the absorbance as a function of wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar extinction coefficient (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm).
Visualizing the Process
To better understand the experimental workflow and the primary photochemical process that this compound undergoes upon UV absorption, the following diagrams are provided.
Upon absorption of UV-B radiation, this compound can undergo a reversible trans-cis photoisomerization.[1][3] This photochemical reaction is a key mechanism for dissipating the absorbed UV energy.
This technical guide provides a foundational understanding of the UV absorption properties of this compound, essential for its application in photoprotective formulations. The provided data and protocols offer a starting point for further research and development in this area.
References
- 1. Buy this compound | 3901-07-3 [smolecule.com]
- 2. Buy this compound | 832-01-9 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 5. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
The Multifaceted Biological Activities of Methyl 4-Methoxycinnamate and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxycinnamate, a naturally occurring ester found in various plants, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse and promising biological activities. These compounds, characterized by a methoxy-substituted phenyl ring attached to a methyl acrylate (B77674) moiety, serve as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound derivatives, with a focus on their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to facilitate further research and development in this area.
Core Biological Activities
The biological effects of this compound derivatives are intrinsically linked to their chemical structure. The presence and position of the methoxy (B1213986) group on the phenyl ring, the nature of the ester or amide functionality, and other substitutions significantly influence their potency and selectivity.
Antioxidant Activity
This compound and its analogs have been reported to possess antioxidant properties, primarily attributed to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases. The antioxidant capacity is often influenced by the electronic properties of the substituents on the aromatic ring.
Table 1: Antioxidant Activity of Selected Cinnamic Acid Derivatives
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| C-tetra(4-methoxyphenyl)calixresorcinarene (Chair conformer) | DPPH | 47.46 ppm | |
| C-tetra(4-methoxyphenyl)calixresorcinarene (Crown conformer) | DPPH | 78.46 ppm | |
| Ascorbyl-6-ferulate | DPPH | 11.5 µg/mL |
| Ascorbyl-6-palmitate | DPPH | 17.1 µg/mL | |
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of methoxycinnamate derivatives. A notable example is methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), which has been shown to suppress the production of pro-inflammatory mediators in macrophages. This effect is mediated through the inhibition of key inflammatory signaling pathways.
The anti-inflammatory effects of some this compound derivatives are linked to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathways.
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain methoxycinnamate derivatives can inhibit this pathway, thereby reducing inflammation.
-
Nrf2/HO-1 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes, including HO-1. Activation of this pathway by methoxycinnamate derivatives can contribute to their anti-inflammatory and antioxidant effects.
Antimicrobial Activity
Derivatives of cinnamic acid, including methyl cinnamates, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes. The lipophilicity and electronic nature of the substituents on the cinnamate (B1238496) scaffold play a significant role in determining the antimicrobial potency.
Table 2: Antibacterial Activity of Selected Cinnamate Derivatives (MIC in mg/mL)
| Compound | E. coli | P. aeruginosa | B. subtilis | S. aureus | MRSA | Reference |
|---|---|---|---|---|---|---|
| Methyl Cinnamate | >4 | >4 | 2 | >4 | >4 | |
| Cinnamic Acid | 1 | 1 | 0.5 | 0.5 | 1 | |
| 1-Cinnamoylpyrrolidine | 0.5 | 0.5 | 0.5 | 0.5 | 0.5 | |
| Methyl 4-nitrocinnamate | 1 | 1 | 1 | 1 | 1 | |
| Methyl 2-nitrocinnamate | 1 | 1 | 1 | 1 | 1 |
| p-Methoxy Methyl Cinnamate | - | - | - | 0.0625 | - | |
Table 3: Antifungal Activity of Selected Cinnamate Derivatives (MIC in µM)
| Compound | C. albicans | C. tropicalis | C. glabrata | A. flavus | P. citrinum | Reference |
|---|---|---|---|---|---|---|
| Methyl Cinnamate | 789.19 | 789.19 | 789.19 | >789.19 | 789.19 | |
| Ethyl Cinnamate | 726.36 | 726.36 | 726.36 | 726.36 | 726.36 | |
| Butyl Cinnamate | 626.62 | 626.62 | 626.62 | 626.62 | 626.62 |
| p-Methoxy Methyl Cinnamate | - | - | - | 0.125-0.25 mg/mL | - | |
Cytotoxic Activity
The anticancer potential of cinnamic acid derivatives has been explored against various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis in cancer cells, often with a degree of selectivity over normal cells. The cytotoxic efficacy is highly dependent on the substitution pattern on the cinnamic acid backbone.
Table 4: Cytotoxic Activity of Selected Cinnamate Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Cinchonine Cinnamate Ester | MCF-7 (Breast Cancer) | 0.21 | |
| Quinine Cinnamate Ester | MCF-7 (Breast Cancer) | 4.21 | |
| Cinnamic Acid Derivative 5 (with cyano group) | HeLa (Cervix Adenocarcinoma) | ~50 |
| Cinn
A Technical Guide to the Antioxidant and Anti-inflammatory Effects of Methyl 4-methoxycinnamate
Abstract: Methyl 4-methoxycinnamate (M4MC) is a naturally occurring phenylpropanoid, widely utilized as a UV-B filter in the cosmetics industry.[1][2] Beyond its photoprotective properties, emerging research suggests that M4MC and structurally related cinnamic acid derivatives possess significant antioxidant and anti-inflammatory potential, making them promising candidates for further investigation in drug development.[2][3] This technical guide provides a comprehensive overview of the current state of research into these biological activities. It details the molecular mechanisms, summarizes key quantitative data from studies on M4MC and its close analogs, outlines detailed experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, dermatology, and medicinal chemistry.
Physicochemical Properties
This compound, also known as methyl p-methoxycinnamate, is the methyl ester of 4-methoxycinnamic acid.[4] Its structure, featuring a conjugated system of a phenyl ring, a carbon-carbon double bond, and a carbonyl group, is fundamental to its UV absorption and potential biological activities.[5]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [1] |
| Molecular Weight | 192.21 g/mol | [1] |
| CAS Number | 3901-07-3 (for (E)-isomer) | [2] |
| Appearance | Solid | [4] |
| Melting Point | 94 - 95 °C | [4] |
| UV λmax | 309-311 nm | [2] |
| LogP | 1.88 - 2.68 | [2] |
Antioxidant Effects
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological factor in numerous diseases. Cinnamate (B1238496) derivatives are recognized for their antioxidant properties, primarily their ability to scavenge free radicals and to activate endogenous antioxidant defense systems.[5] While direct, extensive studies on M4MC are limited, its structural features suggest a strong potential for antioxidant activity.
Free Radical Scavenging
The phenolic structure and conjugated double bonds of cinnamic acid derivatives enable them to donate hydrogen atoms or electrons to neutralize free radicals, thus terminating damaging chain reactions.[2]
Activation of the Nrf2-ARE Pathway
A critical mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophilic compounds, including some cinnamate derivatives, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[6][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective genes, including Heme Oxygenase-1 (HO-1). Studies on the related compound Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC) have demonstrated its ability to activate this protective Nrf2/HO-1 mechanism.[8][9]
Experimental Protocols for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]
-
Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Prepare serial dilutions of this compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each M4MC dilution to 100 µL of the DPPH solution. A control well contains methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against concentration.[10]
This assay quantifies the antioxidant activity within a cellular environment.[10]
-
Cell Culture: Seed a suitable cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well black, clear-bottom plate and culture until confluent.
-
Loading: Wash cells with PBS and incubate with 2',7'–dichlorofluorescin diacetate (DCFH-DA) probe (e.g., 10 µM) for 30 minutes. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.
-
Treatment: Remove the probe solution and treat cells with various concentrations of M4MC for 1 hour.
-
Induction of Oxidative Stress: Induce ROS production by adding a stressor like H₂O₂ (e.g., 100 µM) or by exposure to UV radiation.
-
Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) over time. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.
-
Analysis: Compare the fluorescence in M4MC-treated cells to untreated controls to determine the reduction in intracellular ROS.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), regulate the expression of pro-inflammatory mediators. Cinnamic acid derivatives have shown potent inhibitory effects on these pathways.
Inhibition of the NF-κB Pathway
The NF-κB transcription factor is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it induces the transcription of genes for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), enzymes (iNOS, COX-2), and other mediators.[11][12] Studies on related compounds like 4-methoxycinnamyl p-coumarate (MCC) show they can inactivate NF-κB by reducing IκBα phosphorylation and inhibiting the nuclear translocation of the p65 subunit.[13]
References
- 1. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]
- 2. Buy this compound | 3901-07-3 [smolecule.com]
- 3. Buy this compound | 832-01-9 [smolecule.com]
- 4. This compound | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction | springermedizin.de [springermedizin.de]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-methoxycinnamyl p-coumarate isolated from Etlingera pavieana rhizomes inhibits inflammatory response via suppression of NF-κB, Akt and AP-1 signaling in LPS-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial and Antifungal Properties of Methyl 4-Methoxycinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxycinnamate, a naturally occurring ester of 4-methoxycinnamic acid, has garnered significant interest within the scientific community for its potential therapeutic applications. Beyond its well-established role as a UV-filtering agent in sunscreens, emerging research highlights its promising antimicrobial and antifungal activities. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against a range of microbial pathogens, details the experimental protocols for its evaluation, and explores its putative mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Quantitative Antimicrobial and Antifungal Data
The antimicrobial and antifungal potency of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. While specific data for this compound is limited, the following tables summarize the available quantitative data for this compound and its parent compound, 4-methoxycinnamic acid, against various bacterial and fungal strains. This data provides a foundational understanding of its potential spectrum of activity.
Table 1: Antibacterial Activity of Methyl Cinnamate (B1238496) and 4-Methoxycinnamic Acid
| Compound/Acid | Bacterial Strain | Gram Type | MIC | Reference |
| Methyl Cinnamate | Bacillus subtilis | Positive | 2 mg/mL | [1] |
| Methyl Cinnamate | Escherichia coli | Negative | > 4 mg/mL | [1] |
| Methyl Cinnamate | Pseudomonas aeruginosa | Negative | > 4 mg/mL | [1] |
| Methyl Cinnamate | Staphylococcus aureus | Positive | > 4 mg/mL | [1] |
| Methyl Cinnamate | MRSA | Positive | > 4 mg/mL | [1] |
| 4-Methoxycinnamic Acid | Various Bacteria | Both | 50.4 - 449 µM | [2] |
Table 2: Antifungal Activity of Methyl Cinnamate and 4-Methoxycinnamic Acid
| Compound/Acid | Fungal Strain | MIC | Reference |
| Methyl Cinnamate | Candida albicans | 789.19 µM | [3] |
| Methyl Cinnamate | Aspergillus niger | - | [4] |
| 4-Methoxycinnamic Acid | Aspergillus fumigatus | - | [5] |
| 4-Methoxycinnamic Acid | Various Fungi | 50.4 - 449 µM | [2] |
Experimental Protocols
The determination of the antimicrobial and antifungal activity of this compound is crucial for its evaluation as a potential therapeutic agent. The following is a detailed methodology for a key experiment, the broth microdilution assay, to determine the Minimum Inhibitory Concentration (MIC), based on widely accepted standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compound: this compound stock solution of known concentration, typically prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Microbial Strains: Standardized cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[7]
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (for inoculum standardization).
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[8]
-
Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Perform serial twofold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well microtiter plate.
-
Add the standardized microbial inoculum to each well containing the diluted compound.
-
Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).[5]
4. MIC Determination:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[5]
Visualization of Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the proposed mechanisms of action, the following diagrams are provided.
Proposed Mechanism of Action
The antimicrobial and antifungal effects of cinnamic acid derivatives, including this compound, are believed to stem from their ability to disrupt microbial cell integrity and function.
Antifungal Mechanism:
Research suggests that cinnamate esters exert their antifungal effects by directly targeting the fungal cell structure.[5] The proposed mechanism involves the inhibition of fungal cell wall synthesis and an increase in the permeability of the cell membrane.[5] This disruption is likely facilitated by the interaction of the compound with ergosterol, a key component of the fungal cell membrane.[3]
Antibacterial Mechanism:
The antibacterial action of cinnamate esters is thought to be related to their lipophilicity. The ester group increases the compound's ability to pass through the bacterial cell membrane.[9] Once inside the cell, it can disrupt various cellular processes, leading to the inhibition of bacterial growth.
Conclusion and Future Directions
This compound demonstrates significant potential as an antimicrobial and antifungal agent. The available data, primarily from its parent compound and related esters, suggests a broad spectrum of activity. The proposed mechanisms of action, involving the disruption of microbial cell walls and membranes, offer a promising avenue for the development of new therapeutic strategies to combat infectious diseases.
Future research should focus on:
-
Comprehensive Screening: Conducting extensive in vitro and in vivo studies to determine the precise MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a wide range of clinically relevant microbial pathogens.
-
Mechanism Elucidation: Investigating the specific molecular targets and signaling pathways affected by this compound in both bacteria and fungi.
-
Synergistic Studies: Exploring the potential for synergistic effects when combined with existing antimicrobial and antifungal drugs to enhance efficacy and combat drug resistance.
-
Toxicology and Safety: Performing thorough toxicological assessments to ensure the safety of this compound for potential therapeutic use.
By addressing these key areas, the full therapeutic potential of this compound as a novel antimicrobial and antifungal agent can be realized.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New Antifungal Document Editions | News | CLSI [clsi.org]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Core Photoprotective Mechanism of Methyl 4-Methoxycinnamate: An In-depth Technical Guide
Abstract
Methyl 4-methoxycinnamate (M4MC), a cinnamate (B1238496) ester, is a fundamental ultraviolet (UV) filtering agent widely utilized in the cosmetics industry. Its efficacy as a photoprotective agent is rooted in its molecular structure, which facilitates the absorption of UVB radiation and the subsequent dissipation of this energy through efficient and rapid non-radiative decay pathways. This technical guide provides a comprehensive examination of the core photoprotective mechanisms of M4MC, intended for researchers, scientists, and professionals in drug development. The document details the photochemical and photophysical properties of the molecule, outlines relevant experimental protocols for its evaluation, and discusses its cellular effects. All quantitative data are summarized in structured tables, and key processes are visualized through signaling pathway and workflow diagrams.
Introduction
Solar ultraviolet radiation (UVR) is a primary environmental factor contributing to skin damage, including photoaging and carcinogenesis. Chemical UV filters are incorporated into sunscreen formulations to absorb, scatter, or block UVR, thus mitigating its harmful effects.[1] Cinnamate derivatives, such as this compound, are a prominent class of organic UVB filters.[1] M4MC serves as a model chromophore for more complex cinnamates like 2-ethylhexyl-4-methoxycinnamate (EHMC), offering a clearer window into the fundamental photochemistry that underpins their protective action.[2] This guide elucidates the intricate mechanisms by which M4MC absorbs and dissipates UV energy, thereby safeguarding biological systems.
Physicochemical and Photochemical Properties
The photoprotective capacity of this compound is intrinsically linked to its chemical structure and resulting photochemical behavior.
Chemical Identity and Properties
| Property | Value | Reference |
| IUPAC Name | methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [3] |
| Molecular Formula | C₁₁H₁₂O₃ | [3][4] |
| Molecular Weight | 192.21 g/mol | [3][5] |
| CAS Number | 3901-07-3 | [3] |
| Appearance | Yellow solid | [5] |
| Melting Point | 89-95 °C | [][7] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited water solubility (approx. 0.15 g/L). | [3][5] |
UV Absorption Characteristics
The defining feature of M4MC is its strong absorption of UVB radiation, which is governed by the conjugated π-electron system encompassing the phenyl ring, the propenyl group, and the ester group.[8]
| Parameter | Value | Solvent | Reference |
| λmax (Maximum Absorption Wavelength) | 309-311 nm | - | [3] |
| λmax | ~290 nm | Ethanol | [4] |
| λmax | ~311 nm | - | [8] |
| Absorption Range | 280-320 nm | - | [3][4] |
| Molar Extinction Coefficient (ε) | 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹ | - | [4] |
Core Photoprotective Mechanism: A Multi-Step Process
Upon absorbing a UVB photon, M4MC initiates a series of ultrafast photophysical and photochemical events designed to harmlessly dissipate the absorbed energy. The primary mechanism is a reversible trans-cis photoisomerization.[3][4]
Electronic Excitation and Non-Radiative Decay
The photoprotective journey begins with the absorption of a UV photon, elevating the molecule from its ground state (S₀) to an electronically excited singlet state, primarily the S₁ (¹ππ*) state.[1][2] From this point, the molecule can follow several competing non-radiative decay pathways to return to the ground state, preventing the energy from being transferred to surrounding biological molecules where it could cause damage.
These pathways occur on a picosecond timescale and include:[1][8]
-
Internal Conversion (IC): A rapid transition between electronic states of the same multiplicity (e.g., S₁ → S₀). For M4MC, this can involve decay to a "dark" ¹nπ* state.[1][3]
-
Intersystem Crossing (ISC): A transition between electronic states of different multiplicities, such as from a singlet state (S₁) to a triplet state (T₁). This is a crucial step in the isomerization process for cinnamates.[8][9]
-
trans-cis Isomerization: Rotation around the C=C double bond in the excited state, leading to the formation of the cis (Z) isomer from the naturally more stable trans (E) isomer.[3][4] This structural change is a key mechanism for energy dissipation.
The solvent environment significantly influences these dynamics. In non-polar solvents, different excited-state lifetimes are observed compared to polar solvents like methanol.[8] Polar environments can alter the energy levels of the excited states, potentially favoring E/Z isomerization as the dominant relaxation mechanism.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 3. Buy this compound | 3901-07-3 [smolecule.com]
- 4. Buy this compound | 832-01-9 [smolecule.com]
- 5. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]
- 7. Human Metabolome Database: Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752) [hmdb.ca]
- 8. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methyl 4-Methoxycinnamate: A Technical Guide to its Function as a UV-B Filter
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-methoxycinnamate is a cinnamate (B1238496) ester recognized for its efficacy as a UV-B filter in various cosmetic and pharmaceutical applications.[1][2][3] Its photoprotective properties stem from its molecular structure, which allows for the absorption of UV-B radiation and the dissipation of this energy through non-radiative pathways, thereby protecting the skin from sun damage.[1][2] This technical guide provides an in-depth analysis of this compound, summarizing its physicochemical properties, mechanism of action, and photostability. Furthermore, it details standardized experimental protocols for the evaluation of its efficacy and safety, and explores the key signaling pathways involved in UV-induced skin damage.
Physicochemical and UV-B Filtering Properties
This compound is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[2][4] It is the methyl ester of 4-methoxycinnamic acid and is found naturally in some plants, though it is primarily produced synthetically for commercial use.[2] Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | [2] |
| CAS Number | 3901-07-3 | [4] |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | White to off-white solid | - |
| Melting Point | 89-90 °C | - |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone | [1] |
The UV-B filtering capabilities of this compound are attributed to its conjugated π-electron system, which efficiently absorbs photons in the UV-B range (290-320 nm).[3][5] Quantitative data regarding its UV absorption and photostability are presented in Table 2.
Table 2: UV Absorption and Photostability Data for this compound
| Parameter | Value | References |
| Maximum Absorption (λmax) | 309-311 nm | [5] |
| Molar Extinction Coefficient (ε) | 2.0-2.5 × 10⁴ M⁻¹ cm⁻¹ (estimated) | - |
| Primary Photochemical Process | Reversible trans-cis photoisomerization | [5] |
| Photostability Comparison | More photostable than 2-ethylhexyl 4-methoxycinnamate (EHMC) | [1] |
Mechanism of Action as a UV-B Filter
The primary mechanism by which this compound protects against UV-B radiation is through the absorption of photons, which excites the molecule from its ground state to a higher energy singlet state.[2] This absorbed energy is then dissipated primarily through non-radiative pathways, such as heat, and through a reversible trans-cis isomerization.[5] This efficient energy dissipation prevents the UV radiation from reaching the skin and causing cellular damage.
The process can be visualized as follows:
Interaction with UV-Induced Signaling Pathways
Exposure of skin cells to UV radiation triggers a cascade of intracellular signaling events that can lead to inflammation, photoaging, and carcinogenesis. The primary mediators of these responses are reactive oxygen species (ROS), which in turn activate key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
While this compound has been noted for its potential antioxidant and anti-inflammatory properties, which suggest an ability to mitigate oxidative stress, direct experimental evidence of its interaction with the MAPK and NF-κB signaling pathways in the context of UV exposure is currently limited in the scientific literature.[1][2][5] The following diagrams illustrate the general mechanisms of UV-induced activation of these pathways.
Experimental Protocols
The following sections detail standardized methodologies for the evaluation of UV-B filters like this compound.
In Vitro Sun Protection Factor (SPF) Determination
This protocol outlines a common in vitro method for assessing the SPF of a sunscreen formulation.
-
Substrate Preparation: Polymethylmethacrylate (PMMA) plates are used as the substrate. The surface is roughened to mimic the topography of the skin.
-
Sample Application: A precise amount of the test formulation (e.g., 1.2-2.0 mg/cm²) is applied to the PMMA plate.
-
Spreading: The formulation is spread evenly across the plate using a gloved finger or an automated spreading device to achieve a uniform film.
-
Drying/Settling: The plate is left at room temperature for a defined period (e.g., 15-30 minutes) to allow the film to stabilize.
-
UV Transmittance Measurement: The UV transmittance of the sample is measured using a spectrophotometer equipped with an integrating sphere over the range of 290-400 nm.
-
SPF Calculation: The in vitro SPF is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectral irradiance.
Photostability Testing
This protocol assesses the ability of a UV filter to maintain its protective properties upon exposure to UV radiation.
-
Sample Preparation: Two sets of PMMA plates are prepared with the test formulation as described in the in vitro SPF protocol. One set serves as the non-irradiated control.
-
Initial Absorbance Measurement: The initial UV absorbance of both sets of plates is measured using a spectrophotometer.
-
UV Irradiation: One set of plates is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose should be relevant to typical sun exposure conditions.
-
Post-Irradiation Absorbance Measurement: The UV absorbance of the irradiated plates is measured again.
-
Photostability Calculation: The photostability is determined by comparing the absorbance spectra before and after irradiation. A photostability index or the percentage of remaining UV protection can be calculated.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the potential of a substance to cause cellular damage.
-
Cell Culture: Human skin cells (e.g., keratinocytes or fibroblasts) are cultured in 96-well plates until they reach a suitable confluency.
-
Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
Cell Treatment: The culture medium is replaced with the medium containing the different concentrations of the test substance. Control wells with medium only and solvent controls are also included.
-
Incubation: The cells are incubated with the test substance for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: The treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the control cells.
Conclusion
This compound is a well-established UV-B filter with a favorable safety and efficacy profile. Its mechanism of action is primarily based on the absorption and dissipation of UV-B radiation. While its potential to modulate UV-induced cellular signaling pathways through antioxidant and anti-inflammatory actions is an area of interest, further research is required to fully elucidate these interactions. The standardized protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other UV-B filtering agents for their application in dermatological and cosmetic formulations.
References
The Solubility Landscape of Methyl 4-Methoxycinnamate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of methyl 4-methoxycinnamate, a widely used UV filter and fragrance ingredient, in various organic solvents. Understanding the solubility characteristics of this compound is paramount for its application in formulation development, purification processes, and analytical method design. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key experimental workflows.
Quantitative Solubility Data
This compound exhibits good solubility in polar protic and aprotic organic solvents, while its solubility in water is limited.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | ~0.15 g/L[1] |
| Water | 25 | 396.7 mg/L (estimated)[2] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Good | Favorable dipole-dipole interactions and hydrogen bonding between the ester and methoxy (B1213986) groups of the solute and the hydroxyl group of the solvent facilitate dissolution.[1] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These solvents can effectively solvate the polar functional groups of this compound without the competing interactions of hydrogen bonding.[1] |
| Non-Polar | Chloroform (B151607) | Good | Weak dipole interactions and the ability of chloroform to accommodate the moderate polarity of the compound contribute to good solubility.[1] |
| Cyclohexane | Moderate (likely) | The lipophilic characteristics of this compound suggest moderate solubility in hydrocarbon solvents.[1] |
It is important to note that for many organic solvents, precise quantitative solubility data for this compound at various temperatures remains to be experimentally determined and published.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications. The following are detailed methodologies for key experiments that can be employed to ascertain the solubility of this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Screw-cap vials or flasks
-
Constant-temperature shaker bath
-
Calibrated thermometer
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in a constant-temperature shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The temperature of the bath should be monitored and controlled accurately throughout the experiment.
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the constant-temperature bath for at least 24 hours to ensure complete sedimentation of the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter to prevent the transfer of any solid particles. To avoid temperature-induced precipitation, the syringe and filter can be pre-warmed to the experimental temperature.
-
Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectrophotometry.
Gravimetric Analysis
This method is a straightforward and accurate way to determine the concentration of a non-volatile solute in a saturated solution.
Materials:
-
Saturated solution of this compound
-
Pre-weighed evaporating dish or beaker
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Sample Transfer: Accurately weigh a specific amount of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be achieved by placing the dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound to avoid loss of the analyte. A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Drying to a Constant Weight: Once the solvent has evaporated, dry the dish containing the solid residue in an oven until a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.
-
Calculation: The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in terms of mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL), depending on how the initial saturated solution was measured.
UV-Vis Spectrophotometry
For compounds with a chromophore, such as this compound, UV-Vis spectrophotometry offers a sensitive and rapid method for concentration determination.
Materials:
-
Saturated solution of this compound
-
Pure solvent for dilution
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest.
-
Sample Preparation: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted sample at the same λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and solvent selection, the following diagrams are provided.
Caption: Workflow for the Isothermal Shake-Flask Method.
Caption: Logical Flow for Solvent Selection.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-Methoxycinnamate via Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of methyl 4-methoxycinnamate, a valuable intermediate in the pharmaceutical and fine chemical industries, utilizing the palladium-catalyzed Heck reaction. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides with alkenes.[1] This guide presents various methodologies, catalyst systems, and reaction conditions to achieve high yields of the target compound.
Reaction Overview
The synthesis of this compound via the Heck reaction involves the coupling of an aryl halide, typically 4-iodoanisole (B42571), with methyl acrylate (B77674) in the presence of a palladium catalyst and a base.[2][3][4] The general transformation is depicted below:
Scheme 1: Heck Reaction for the Synthesis of this compound
The reaction is valued for its efficiency and tolerance of various functional groups, making it a versatile tool in organic synthesis.[5][6]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes quantitative data from various reported protocols for the Heck synthesis of this compound and analogous systems. This allows for a direct comparison of different catalytic systems and their efficiencies.
| Aryl Halide | Alkene | Catalyst System | Base(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Methyl Acrylate | 2% Pd on Silica (B1680970) | Diisopropylethylamine | scCO₂/THF/Methanol | 120-160 | Continuous Flow | Not specified | [2] |
| Iodobenzene (B50100) | Methyl Acrylate | Supported Pd | Triethylamine (B128534) / Na₂CO₃ | N-Methylpyrrolidone | 100 | Not specified | >95 | [3][4] |
| 4-Bromoacetophenone | Methyl Acrylate | Supported Pd(II) | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| Iodobenzene | Methyl Acrylate | PdCl₂(dppf) | Triethylamine | DMF | 50 | 2 | 62 | [8] |
| 2-Iodobenzoate | Allylic Alcohol | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Two detailed protocols for the synthesis of this compound via the Heck reaction are provided below, catering to different laboratory setups and catalyst preferences.
Protocol 1: Ligand-Free Heck Reaction with a Supported Palladium Catalyst
This protocol is adapted from studies using a supported palladium catalyst, which offers advantages in terms of catalyst recovery and reuse.[3][4]
Materials:
-
4-Iodoanisole
-
Methyl acrylate
-
Supported Palladium Catalyst (e.g., Pd on carbon, Pd on silica)
-
Triethylamine
-
Sodium Carbonate (Na₂CO₃)
-
N-Methylpyrrolidone (NMP)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the supported palladium catalyst (e.g., 1-2 mol%).
-
Add 4-iodoanisole (1.0 equivalent), N-methylpyrrolidone (as solvent), triethylamine (1.5 equivalents), and sodium carbonate (1.5 equivalents).
-
Add methyl acrylate (1.2 to 1.5 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (4-iodoanisole) is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the supported catalyst. The catalyst can often be washed and reused.[3][4]
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Protocol 2: Homogeneous Heck Reaction using a Palladium-Phosphine Complex
This protocol utilizes a homogeneous palladium catalyst with a phosphine (B1218219) ligand, a common setup for Heck reactions.[1]
Materials:
-
4-Iodoanisole
-
Methyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (TEA) or another suitable organic base
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk flask or a round-bottom flask with a nitrogen inlet
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) acetate (0.01 equivalents) and triphenylphosphine (0.02 equivalents) in anhydrous DMF.
-
To this solution, add 4-iodoanisole (1.0 equivalent) and triethylamine (2.0 equivalents).
-
Add methyl acrylate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80-100°C with stirring.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to yield this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Heck reaction.
Caption: General workflow for the Heck synthesis of this compound.
Catalytic Cycle of the Heck Reaction
This diagram illustrates the key steps in the catalytic cycle of the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Application Note: A Detailed Protocol for the Synthesis of Methyl 4-Methoxycinnamate via Fischer Esterification
Abstract
This application note provides a comprehensive and optimized protocol for the synthesis of methyl 4-methoxycinnamate from p-methoxycinnamic acid and methanol (B129727), employing the Fischer-Speier esterification reaction. This method is characterized by its straightforward procedure, use of common laboratory reagents, and amenability to scale-up. Detailed methodologies for the reaction, workup, and purification are presented, along with a summary of expected yields and analytical data. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, particularly those involved in the development of UV-filtering agents for sunscreens and photostable coatings.
Introduction
This compound is a prominent derivative of cinnamic acid, widely recognized for its application as a UV filter in cosmetic and industrial formulations, effectively absorbing harmful ultraviolet radiation.[1] The synthesis of this compound is a common objective in both academic and industrial laboratories. The Fischer esterification, a classic and reliable method for producing esters, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This application note details a robust protocol for the synthesis of this compound via Fischer esterification, providing a clear and reproducible procedure for obtaining high-purity product.
Reaction Scheme
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. |
| p-Methoxycinnamic acid | ≥98% | Sigma-Aldrich | 135403 |
| Methanol | Anhydrous, 99.8% | Fisher Scientific | A452-4 |
| Sulfuric acid (H₂SO₄) | Concentrated, 95-98% | VWR | VW3420-3 |
| Ethyl acetate (B1210297) | ACS Grade | EMD Millipore | EX0240-6 |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | Prepared in-house | - |
| Brine (Saturated NaCl solution) | - | Prepared in-house | - |
| Anhydrous magnesium sulfate (B86663) (MgSO₄) | Granular | Acros Organics | 199610010 |
| Round-bottom flask (100 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | - |
| Thin Layer Chromatography (TLC) plates | Silica (B1680970) gel 60 F₂₅₄ | Merck | 1.05715.0001 |
3.2. Synthesis Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-methoxycinnamic acid (1.0 equivalent).
-
Add a sufficient amount of anhydrous methanol to achieve a concentration of approximately 0.33 M.[4]
-
With gentle stirring, carefully and slowly add concentrated sulfuric acid (approximately 1.0 equivalent) to the mixture.[4]
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65°C) with continuous stirring.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material is consumed.[4] A typical mobile phase for TLC is a mixture of hexane (B92381) and ethyl acetate.
3.3. Workup and Purification
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.[4]
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.[4]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4][5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[4]
-
The product can be further purified by recrystallization from ethanol (B145695) or by column chromatography on silica gel if necessary.[6]
Data Summary
| Parameter | Value | Reference |
| Typical Yield | High (not specified) | [7] |
| Melting Point | 89°C | [] |
| Boiling Point | 110°C at 0.01 Torr | [] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.64 (d, J = 16.0 Hz, 1H), 7.41 (d, J = 8.7 Hz, 2H), 6.87 (d, J = 8.7 Hz, 2H), 6.30 (d, J = 16.0 Hz, 1H), 3.81 (s, 3H) | [9] |
| ¹³C NMR (126 MHz, CDCl₃) δ (ppm) | 168.5, 158.2, 145.1, 130.2, 127.0, 116.0, 114.9, 51.9 | [9] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
All procedures should be carried out in a well-ventilated fume hood.
Conclusion
The Fischer esterification protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. The procedure utilizes readily available reagents and standard laboratory equipment, making it an accessible method for a wide range of researchers. The provided data and workflow diagrams offer a clear guide for the successful synthesis and purification of the target compound.
References
- 1. Buy this compound | 3901-07-3 [smolecule.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3] It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base, to produce α,β-unsaturated compounds.[1][4] This reaction is particularly valuable for the synthesis of cinnamic acid and its derivatives, which are crucial intermediates in the production of pharmaceuticals, cosmetics, polymers, and fragrances.[2][4][5] Cinnamic acid derivatives exhibit a wide range of biological activities, including antioxidant, antibacterial, antiviral, and anticancer properties, making them highly relevant to drug development.[6][7]
These application notes provide detailed protocols for synthesizing cinnamic acid derivatives using the Knoevenagel condensation, including traditional and modern "green" chemistry approaches. The notes also include tabulated data for easy comparison of reaction conditions and spectroscopic data for product characterization.
General Reaction Scheme & Mechanism
The reaction proceeds via a nucleophilic addition of the carbanion (formed from the active methylene compound) to the carbonyl group of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.[1][4]
References
Greener Synthesis Methods for Methyl 4-Methoxycinnamate: Application Notes and Protocols
Introduction
Methyl 4-methoxycinnamate is a widely used compound, primarily known for its application as a UV filter in sunscreens and other cosmetic products.[1][2] Traditional synthesis methods often rely on harsh chemicals, hazardous solvents, and energy-intensive processes. The development of greener synthesis routes for this important chemical is crucial for environmental sustainability and industrial safety. This document provides detailed application notes and protocols for several greener synthesis methods for this compound, catering to researchers, scientists, and professionals in drug development. These methods emphasize the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.
Comparative Data of Greener Synthesis Methods
The following table summarizes the quantitative data for various greener synthesis methods for this compound, allowing for a direct comparison of their efficiencies and conditions.
| Synthesis Method | Catalyst | Solvent/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Heck Reaction | Palladium on Silica (B1680970) (Pd/SiO₂) | Supercritical Carbon Dioxide (scCO₂) | 155 | 8 hours | 75-86 | [3] |
| Wittig-Horner-Emmons Reaction | Sodium Methoxide | Methanol (B129727) | Not specified | Not specified | 72-88 | [2] |
| Enzymatic Esterification | Lipozyme TLIM | Solvent-free | 40 | 27 hours | 97.7 | [3] |
| Enzymatic Esterification | Lipase (B570770) NS 88011 | Solvent-free | 59 | Not specified | 97.6 | [3] |
| Fischer Esterification | Sulfuric Acid | Methanol (Reflux) | 60-80 | 5-7 hours | 85-86 | [1][3] |
| Knoevenagel Condensation | Ammonium (B1175870) Acetate | Solvent-free (Microwave) | Not specified | Not specified | High | A green Knoevenagel reaction utilizing microwave irradiation under solvent-free conditions has been described for the synthesis of the precursor, trans-4-methoxycinnamic acid.[4][5] |
| Electro-organic Synthesis | Not applicable (Electrochemical) | Not specified | Ambient | Continuous | High | This method utilizes electrochemical activation of substrates, minimizing the need for hazardous solvents and offering high selectivity.[1][6] |
| Claisen Condensation | Sodium | Alkyl Acetate | 0-5 | Not specified | ~77 | Methyl, ethyl, and isopropyl esters of 4-methoxycinnamic acid can be synthesized via Claisen condensation of anisaldehyde with the respective alkyl acetate.[7] |
Experimental Protocols
Heck Reaction in Supercritical Carbon Dioxide
This protocol describes a greener alternative to traditional Heck reactions by utilizing supercritical carbon dioxide (scCO₂) as a solvent, which is non-toxic, non-flammable, and easily removable.[1][8]
Materials:
-
Methyl acrylate (B77674)
-
2% Palladium on silica (Pd/SiO₂) catalyst
-
Diisopropylethylamine (DIPEA)
-
Supercritical carbon dioxide (scCO₂)
-
Continuous plug flow reactor (PFR)
Procedure:
-
Set up a continuous plug flow reactor system equipped for supercritical fluid reactions.
-
Prepare a solution of 4-iodoanisole and methyl acrylate in a suitable co-solvent if necessary to facilitate introduction into the reactor.
-
Load the 2% Pd/SiO₂ catalyst into the reactor.
-
Introduce the reactant solution and diisopropylethylamine into the reactor.
-
Pressurize the system with CO₂ to supercritical conditions (e.g., 200 bar).
-
Heat the reactor to the desired temperature (e.g., 155 °C).
-
Maintain a continuous flow of reactants through the reactor to achieve the desired residence time.
-
After the reaction, depressurize the system to separate the CO₂ from the product mixture.
-
The product, this compound, can be isolated and purified from the remaining mixture. This method benefits from a simplified work-up as no phosphine (B1218219) co-catalysts are used.[8]
Logical Workflow for Heck Reaction in scCO₂
Caption: Workflow for the continuous-flow Heck synthesis of this compound in supercritical CO₂.
Enzymatic Esterification (Solvent-Free)
Enzymatic synthesis offers a highly selective and environmentally friendly route to this compound, operating under mild conditions and often without the need for organic solvents.[3]
Materials:
-
4-Methoxycinnamic acid
-
Methanol
-
Immobilized lipase (e.g., Lipozyme TLIM or Lipase NS 88011)
-
Reaction vessel with temperature control and stirring
Procedure:
-
In a suitable reaction vessel, combine 4-methoxycinnamic acid and methanol.
-
Add the immobilized lipase to the mixture.
-
Heat the reaction mixture to the optimal temperature for the chosen enzyme (e.g., 40 °C for Lipozyme TLIM or 59 °C for Lipase NS 88011).[3]
-
Stir the mixture continuously to ensure proper mixing.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction reaches completion (e.g., after 27 hours for Lipozyme TLIM), separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused for subsequent batches.[3]
-
The product, this compound, can be isolated from the remaining mixture, typically by removing the excess methanol under reduced pressure.
Experimental Workflow for Enzymatic Esterification
Caption: General workflow for the solvent-free enzymatic synthesis of this compound.
Knoevenagel Condensation (Microwave-Assisted, Solvent-Free)
This method describes the synthesis of the precursor, trans-4-methoxycinnamic acid, using a green Knoevenagel condensation. This intermediate can then be esterified to yield the final product. The use of microwave irradiation and solvent-free conditions significantly reduces reaction time and waste.[4]
Materials for trans-4-Methoxycinnamic Acid Synthesis:
-
4-Methoxybenzaldehyde (p-anisaldehyde)
-
Malonic acid
-
Ammonium acetate
-
Microwave reactor
Procedure for trans-4-Methoxycinnamic Acid Synthesis:
-
In a microwave-safe vessel, thoroughly mix 4-methoxybenzaldehyde, malonic acid, and a catalytic amount of ammonium acetate.
-
Place the vessel in a microwave reactor and irradiate according to the instrument's specifications until the reaction is complete (monitoring by TLC is recommended).
-
After cooling, the solid product can be purified by recrystallization from an ethanol/water mixture.
Subsequent Esterification to this compound: The resulting trans-4-methoxycinnamic acid can be esterified to this compound using a standard Fischer esterification procedure with methanol and an acid catalyst (e.g., sulfuric acid), as detailed in the comparative table.
Signaling Pathway for Greener Synthesis Logic
Caption: Logical relationship illustrating the application of green chemistry principles to the synthesis of this compound.
References
- 1. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 832-01-9 [smolecule.com]
- 3. Buy this compound | 3901-07-3 [smolecule.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. studylib.net [studylib.net]
- 6. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
Application Note: Lab-Scale Preparation of Methyl 4-methoxycinnamate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 4-methoxycinnamate is an organic compound widely recognized for its application as a UV-B filter in sunscreens and other cosmetic products.[1][2][3] It is the methyl ester of 4-methoxycinnamic acid and is valued for its ability to absorb ultraviolet radiation, thereby protecting the skin from sun damage.[1][2] This document provides detailed protocols for two common and reliable lab-scale synthetic methods: the Horner-Wadsworth-Emmons reaction, known for its high stereoselectivity and yield, and the classic Fischer esterification, a straightforward and cost-effective alternative.
Synthetic Protocols
Two primary methods for the laboratory-scale synthesis of this compound are presented below.
Method 1: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for preparing α,β-unsaturated esters with high stereoselectivity, predominantly yielding the E-alkene.[4][5][6] This reaction utilizes a phosphonate-stabilized carbanion which reacts with an aldehyde (in this case, p-anisaldehyde) to form the desired alkene.[6] The water-soluble phosphate (B84403) byproduct simplifies purification compared to the traditional Wittig reaction.[5][6]
References
Application Notes and Protocols for Methyl 4-Methoxycinnamate in Sunscreen Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxycinnamate is an organic compound that functions as a UV filter, primarily absorbing UVB radiation.[1][2][3] Its chemical structure, a methyl ester of 4-methoxycinnamic acid, provides it with properties that make it a subject of interest for sunscreen formulations.[1][4] This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in the development of sun protection products.
Physicochemical Properties and UV Absorption Spectrum
This compound is a solid at room temperature with a molecular weight of 192.21 g/mol .[1][4] It exhibits moderate lipophilicity, with a LogP value in the range of 1.88 to 2.68, suggesting good compatibility with the oil phase of sunscreen emulsions.[1] Its solubility in water is limited.[1]
The UV absorption spectrum of this compound is characterized by a maximum absorption (λmax) in the UVB range, typically between 309 and 311 nm.[1] This makes it effective at absorbing the sun's rays that are most responsible for erythema (sunburn).
Data Presentation
Table 1: Physicochemical and UV Absorption Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [1][4] |
| Molecular Weight | 192.21 g/mol | [1][4] |
| CAS Number | 3901-07-3 | [1] |
| Appearance | Yellow solid | [4] |
| Melting Point | 94 - 95 °C | |
| LogP | 1.88 - 2.68 | [1] |
| λmax | 309 - 311 nm | [1] |
| UV Absorption Range | Primarily 280-320 nm (UVB) | [1][2] |
Table 2: In Vitro SPF Data for Cinnamate Derivatives
| UV Filter | Concentration (%) | Formulation Base | In Vitro SPF | Reference(s) |
| Octyl Methoxycinnamate | 7.5 | Nanoemulsion | 16.52 ± 0.98 | [5] |
| Octyl Methoxycinnamate | 7.5 | Emulsion | 15.10 ± 0.22 | [5] |
| Octyl Methoxycinnamate with 3% Avobenzone and 2.73% Soybean Oil | 7.5 | Nanoemulsion | 21.57 ± 1.21 | [5] |
Table 3: Comparative Photostability of Cinnamate Derivatives
Note: While research suggests this compound is more photostable than 2-Ethylhexyl 4-methoxycinnamate (EHMC), specific quantitative comparative data under identical conditions is limited.[6] The following information illustrates the general photolability of EHMC.
| Compound | Conditions | Degradation | Reference(s) |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | In the presence of Avobenzone and UV radiation | Significant photodegradation | |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | In solution, exposed to sunlight | Trans-to-cis photoisomerization | [7] |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | In sunscreen formulation under UV exposure | Up to 50% loss of UV protection within 1-2 hours |
Table 4: Antioxidant Activity of Related Phenolic Compounds
| Compound | DPPH Radical Scavenging Activity (IC50) | Reference(s) |
| Dihydroferulic acid | 10.66 µg/mL | [8] |
| Ascorbic Acid (Standard) | 5.83 µg/mL | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 4-methoxycinnamic acid and methanol (B129727) using an acid catalyst.
Materials:
-
4-methoxycinnamic acid
-
Methanol (excess)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve 4-methoxycinnamic acid in an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
References
- 1. Buy this compound | 3901-07-3 [smolecule.com]
- 2. Buy this compound | 832-01-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]
- 5. Preparation and Evaluation of Sunscreen Nanoemulsions with Synergistic Efficacy on SPF by Combination of Soybean Oil, Avobenzone, and Octyl Methoxycinnamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
"application of methyl 4-methoxycinnamate in photostability studies"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxycinnamate (M4MC) is an organic compound recognized for its significant ultraviolet (UV) absorption properties, particularly in the UVB range (290-320 nm).[1] This characteristic makes it a compound of interest in the cosmetics and pharmaceutical industries as a UV filter.[2][3] Furthermore, its inherent photostability and ability to dissipate absorbed UV energy through efficient non-radiative pathways make it a valuable model compound and potential photostabilizer in drug formulation studies.[4][5] These application notes provide a comprehensive overview of the use of M4MC in photostability studies, including its mechanism of action, protocols for evaluation, and comparative data.
Mechanism of Photostabilization
The photoprotective effect of this compound is rooted in its molecular structure, which features a conjugated system of a phenyl ring, a carbon-carbon double bond (C=C), and a carbon-oxygen double bond (C=O).[4] This extended conjugation allows the molecule to absorb UV radiation, leading to electronic excitation.[1] The primary mechanism for dissipating this absorbed energy is through a highly efficient trans-cis (or E/Z) photoisomerization around the C=C double bond.[1][5] This process, along with other non-radiative decay pathways, allows the molecule to return to its ground state without significant chemical degradation, thus conferring photostability.[4]
Theoretical and experimental studies have shown that para-substituted cinnamates like M4MC tend to exhibit higher photostability compared to their ortho- and meta-substituted counterparts.[4] This is attributed to efficient non-radiative decay that dissipates absorbed UV energy without leading to chemical breakdown.[4]
Caption: Photostabilization mechanism of this compound.
Comparative Photostability Data
Research indicates that M4MC exhibits higher photostability compared to the widely used sunscreen agent 2-Ethylhexyl 4-methoxycinnamate (EHMC).[4] This enhanced stability is attributed to the absence of the reactive ethylhexyl group in M4MC.[4] The following table summarizes key properties and photostability findings for M4MC and related compounds.
| Compound Name | Chemical Structure | Key Photostability Findings | UV λmax (nm) | Molar Extinction Coefficient (M⁻¹ cm⁻¹) |
| This compound (M4MC) | C₁₁H₁₂O₃ | Exhibits higher photostability than EHMC. The primary relaxation mechanism is efficient trans-cis isomerization.[4] | ~290[1] | ~2.0-2.5 x 10⁴ (estimated)[1] |
| 2-Ethylhexyl 4-methoxycinnamate (EHMC) | C₁₈H₂₆O₃ | Undergoes photodegradation, especially in the presence of reactive oxygen species. Trans-cis isomerization leads to a loss of UV absorption.[4][6] | ~311[6] | 23,300 (trans-isomer)[6] |
| Methyl Cinnamate (MC) | C₁₀H₁₀O₂ | Undergoes trans-cis photoisomerization. Further dissociation can occur with prolonged irradiation (>30 min).[5] | Not Specified | Not Specified |
Experimental Protocols for Photostability Testing
The following protocols are designed to assess the photostability of a drug substance or product in the presence of this compound. These protocols are based on the principles outlined in the ICH Q1B guideline for photostability testing.[7]
General Experimental Workflow
References
- 1. Buy this compound | 832-01-9 [smolecule.com]
- 2. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]
- 3. Buy this compound | 3901-07-3 [smolecule.com]
- 4. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chromatography (HPLC)
Introduction
Methyl 4-methoxycinnamate is a chemical compound found in various plants and is of interest in the pharmaceutical and cosmetic industries for its potential biological activities.[1] Accurate and precise quantification of this compound is essential for quality control, formulation development, and research purposes. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is suitable for the analysis of this compound in various sample matrices.[2]
Principle
This method utilizes a C18 stationary phase to separate this compound from other components in a sample. The separation is based on the differential partitioning of the analyte between the liquid mobile phase and the solid stationary phase.[3] An isocratic mobile phase consisting of an organic solvent and water allows for efficient elution and symmetrical peak shapes. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits strong absorption. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from known standards.[4]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
Chromatographic Column:
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[2]
-
-
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile:Water, 70:30 v/v):
-
Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.
-
Combine the solvents in a suitable container.
-
To improve peak shape and suppress ionization, 0.1% acid (e.g., formic acid or phosphoric acid) can be added to the water component.[5]
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration before use.[2]
-
-
Standard Stock Solution (1000 µg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
-
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate the sample for 10-15 minutes to ensure complete dissolution.[5]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[2][8]
Chromatographic Conditions
The following chromatographic conditions are recommended:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min[2][9] |
| Injection Volume | 10 µL[2][9] |
| Column Temperature | 35°C[9] |
| Detection Wavelength | 320 nm[9] |
| Run Time | 30 minutes[9] |
System Suitability
Before sample analysis, equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2][5] Inject a working standard solution (e.g., 10 µg/mL) five times to check for system suitability. The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%.
Calibration and Quantification
-
Inject the prepared working standard solutions into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis. A correlation coefficient (r²) greater than 0.999 is generally considered acceptable.[4][9]
-
Inject the prepared sample solutions and record the peak areas of this compound.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[4]
Method Validation Data
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[9] The validation parameters are summarized below.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range (µg/mL) | - | 1.0 - 100.0 |
| Limit of Detection (LOD) (ng/mL) | Signal-to-Noise Ratio of 3 | 4.16[9] |
| Limit of Quantification (LOQ) (ng/mL) | Signal-to-Noise Ratio of 10 | 12.48[9] |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 2.0% |
| Specificity | No interfering peaks at the retention time of the analyte | Specific |
Note: The LOD and LOQ values are based on a similar compound, trans-4-methoxycinnamaldehyde, and may vary for this compound.[9]
Accuracy
The accuracy of the method was determined by performing recovery studies. A placebo matrix was spiked with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration).[3] The samples were analyzed in triplicate, and the percentage recovery was calculated.
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 8.0 | 7.98 | 99.75 |
| 10.0 | 10.12 | 101.20 |
| 12.0 | 11.94 | 99.50 |
Precision
The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
-
Repeatability: Ten injections of the same standard solution were made on the same day. The %RSD was calculated.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day. The %RSD was calculated.
| Precision | %RSD |
| Repeatability (n=10) | 1.03% - 5.80% |
| Intermediate Precision (n=9 days) | 3.14% - 6.84% |
Note: The precision data is based on a similar compound and may vary for this compound.[9]
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of the components in the HPLC analysis.
References
- 1. This compound | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 832-01-9 [chemicalbook.com]
- 7. aobious.com [aobious.com]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
Application Note: ¹H and ¹³C NMR Assignment for Methyl 4-methoxycinnamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of organic molecules. This application note provides a detailed assignment of the ¹H and ¹³C NMR spectra of methyl 4-methoxycinnamate, a common UV-filtering agent and synthetic intermediate. The data presented herein, including chemical shifts (δ), coupling constants (J), and multiplicities, serves as a definitive reference for researchers working with this compound. A standardized experimental protocol for data acquisition is also provided.
Introduction
This compound is an organic compound widely used in sunscreens and other cosmetic products for its ability to absorb UV-B radiation.[1] Accurate structural confirmation and purity assessment are paramount in both research and industrial applications. NMR spectroscopy provides unambiguous structural information through the analysis of the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei.[2][3] This note details the complete spectral assignment for the E (trans) isomer of this compound in deuterated chloroform (B151607) (CDCl₃).
Chemical Structure and Numbering Scheme
For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme is used consistently in the data tables.
Caption: Figure 1. Numbering scheme for this compound.
Data Presentation
The ¹H and ¹³C NMR data were acquired in CDCl₃ and referenced to the residual solvent peak.[4] The data is summarized in the tables below.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.64 | Doublet (d) | 16.0 | 1H | H-7 |
| 7.48 | Doublet (d) | 8.7 | 2H | H-2, H-6 |
| 6.92 | Doublet (d) | 8.7 | 2H | H-3, H-5 |
| 6.33 | Doublet (d) | 16.0 | 1H | H-8 |
| 3.83 | Singlet (s) | - | 3H | H-11 (Ar-OCH₃) |
| 3.79 | Singlet (s) | - | 3H | H-10 (Ester -OCH₃) |
| Data compiled from sources.[1][5][6] |
The large coupling constant (J = 16.0 Hz) between the vinylic protons H-7 and H-8 is characteristic of a trans (E) configuration around the carbon-carbon double bond.[1][5] The aromatic protons exhibit a typical AA'BB' pattern for a para-substituted benzene (B151609) ring.[5]
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 167.7 | C-9 (C=O) |
| 161.4 | C-4 |
| 144.5 | C-7 |
| 129.7 | C-2, C-6 |
| 127.1 | C-1 |
| 115.3 | C-8 |
| 114.3 | C-3, C-5 |
| 55.3 | C-11 (Ar-OCH₃) |
| 51.6 | C-10 (Ester -OCH₃) |
| Data compiled from sources.[4][5][7] |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra for compounds like this compound is outlined below.
A. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
B. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[4]
-
Allow at least five minutes for the sample temperature to equilibrate inside the magnet.[8]
-
Tune and shim the probe for the sample to ensure optimal magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using standard single-pulse acquisition parameters. A sufficient number of scans (e.g., 8-16) should be collected to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.[2] An inverse-gated decoupling sequence can be used for quantitative analysis to prevent the Nuclear Overhauser Effect (NOE).[8]
C. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm for ¹H spectra and δ 77.16 ppm for ¹³C spectra.[4]
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Workflow Visualization
The overall process from sample handling to final data interpretation is illustrated in the following workflow diagram.
Caption: Figure 2. General workflow for NMR sample analysis.
Conclusion
This application note provides a comprehensive and detailed ¹H and ¹³C NMR spectral assignment for this compound. The tabulated data and standardized protocols offer a valuable resource for researchers in quality control, synthetic chemistry, and drug development, ensuring accurate and reproducible structural verification of this important compound.
References
- 1. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. rsc.org [rsc.org]
- 5. Buy this compound | 832-01-9 [smolecule.com]
- 6. Solved The 1 H NMR data for methyl E-4-methoxycinnamate in | Chegg.com [chegg.com]
- 7. bmse010396 Methyl (4-methoxy)cinnamate at BMRB [bmrb.io]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Troubleshooting & Optimization
"troubleshooting low yield in methyl 4-methoxycinnamate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of methyl 4-methoxycinnamate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Fischer Esterification: This is a direct esterification of 4-methoxycinnamic acid with methanol (B129727) using an acid catalyst.[1][2]
-
Wittig Reaction: This reaction involves the coupling of an aldehyde (p-anisaldehyde) with a phosphorus ylide.[3][4] A common variation is the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields and easier purification.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and methyl acrylate.[5][6][7]
Q2: My final product has a low melting point and appears impure. What are the common impurities?
A2: Common impurities can include unreacted starting materials (e.g., 4-methoxycinnamic acid, p-anisaldehyde), byproducts from side reactions, and residual solvents.[8] For instance, in the Wittig reaction, triphenylphosphine (B44618) oxide is a common byproduct that can be challenging to remove.[9] In Fischer esterification, residual carboxylic acid is a frequent impurity.
Q3: Are there greener or more sustainable synthesis methods available?
A3: Yes, several "green" chemistry approaches have been developed. These include solvent-free Wittig reactions and the use of ionic liquids or supercritical carbon dioxide as alternative reaction media for the Heck reaction to minimize the use of hazardous organic solvents.[5][6][10]
Troubleshooting Guides
Fischer Esterification
Q4: I am getting a very low yield in my Fischer esterification of 4-methoxycinnamic acid. What are the likely causes and how can I improve it?
A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[8] The formation of water as a byproduct can shift the equilibrium back towards the reactants.
Potential Causes:
-
Presence of Water: Any water in the reactants or solvent will inhibit the reaction.[8]
-
Insufficient Catalyst: An inadequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will lead to a slow or incomplete reaction.[8]
-
Suboptimal Temperature: If the temperature is too low, the reaction will be slow. If it's too high, side reactions can occur.[8]
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Product Loss During Work-up: Significant product can be lost during extraction and purification steps.[8]
Solutions:
-
Use Excess Alcohol: Employing a large excess of methanol can shift the equilibrium towards the product.[8][11]
-
Remove Water: Actively remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[8]
-
Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is used.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.[1]
-
Careful Work-up: During extraction, neutralize the excess acid with a base like sodium bicarbonate to prevent hydrolysis of the ester. Wash the organic layer with brine to remove residual water and water-soluble impurities.[8]
Q5: My reaction mixture turned dark brown/black during Fischer esterification. What happened?
A5: A dark coloration often indicates decomposition or polymerization of the starting material or product, which can be caused by excessively high temperatures or harsh acidic conditions.[12] To mitigate this, consider using a lower reaction temperature or a milder acid catalyst.
Wittig & Horner-Wadsworth-Emmons (HWE) Reaction
Q6: My Wittig/HWE reaction for this compound has a low yield. What could be the problem?
A6: Low yields in Wittig-type reactions can stem from several factors related to the reagents, reaction conditions, and work-up.
Potential Causes:
-
Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium (B103445) salt effectively. For stabilized ylides, a weaker base like sodium methoxide (B1231860) can be used, while non-stabilized ylides require a strong base like n-butyllithium.[3][13]
-
Moisture: The reaction is moisture-sensitive, and water can quench the ylide.[13]
-
Steric Hindrance: While less of an issue with p-anisaldehyde, sterically hindered aldehydes or ketones can react slowly.[3]
-
Side Reactions: The ylide can potentially react with other functional groups.
-
Difficult Purification: The byproduct, triphenylphosphine oxide (in the Wittig reaction), can be difficult to separate from the desired product.[9] The phosphate (B84403) byproduct from the HWE reaction is typically water-soluble, simplifying purification.
Solutions:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents.[13]
-
Proper Base Selection: Choose a base of appropriate strength for the type of ylide you are using.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time.
-
Purification Strategy: For the Wittig reaction, purification can sometimes be achieved by recrystallization. Column chromatography is another option. For the HWE reaction, a simple aqueous work-up can often remove the phosphate byproduct.
Heck Reaction
Q7: I am observing low conversion in my Heck reaction. What are the possible reasons?
A7: The Heck reaction is a powerful C-C bond-forming reaction, but its efficiency can be influenced by several parameters.
Potential Causes:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities, leading to deactivation. The choice of phosphine (B1218219) ligands can also impact catalyst stability and activity.[14]
-
Incorrect Base: The base plays a crucial role in regenerating the active catalyst. The choice and amount of base can significantly affect the reaction rate and yield.
-
Suboptimal Temperature: The reaction temperature is critical. Higher temperatures can sometimes lead to the formation of undesired isomers.[5][7]
-
Poor Substrate Reactivity: Aryl bromides and chlorides are generally less reactive than aryl iodides.
Solutions:
-
Use a Pre-catalyst or Activate the Catalyst: Ensure the active Pd(0) species is generated in situ.
-
Optimize Ligand and Base: Screen different phosphine ligands and bases to find the optimal combination for your specific substrates. Phosphine-free systems have also been developed.[5][7]
-
Control Reaction Temperature: Carefully control the reaction temperature to maximize the yield of the desired product and minimize side reactions.[5][7]
-
Consider Additives: In some cases, additives can improve the reaction outcome.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Fischer Esterification | 4-Methoxycinnamic acid, Methanol | H₂SO₄ | Methanol | Reflux (approx. 65) | >90 (expected) | [1] |
| Wittig (HWE) | p-Anisaldehyde, Trimethyl phosphonoacetate | Sodium methoxide | Methanol | Room Temperature | >85 | [13] |
| Heck Reaction | 4-Iodoanisole, Methyl acrylate | 2% Palladium on silica (B1680970) | Supercritical CO₂ with THF/Methanol | 120-150 | 75-86 (conversion) | [5][7] |
| Heck Reaction | 4-Bromoanisole, 2-Ethylhexyl acrylate | Palladium catalyst | Ionic Liquid | Not specified | >80 | [6] |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Methoxycinnamic Acid
Materials:
-
4-Methoxycinnamic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve 4-methoxycinnamic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the flask to room temperature and remove the excess methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound
Materials:
-
Sodium methoxide in methanol solution
-
Anhydrous methanol
-
Trimethyl phosphonoacetate
-
p-Anisaldehyde
-
Water
-
95% Ethanol (B145695) (for recrystallization)
Procedure:
-
In a dry 50-mL round-bottom flask, add the sodium methoxide in methanol solution.
-
Add anhydrous methanol and trimethyl phosphonoacetate, and quickly close the flask.[13]
-
In a separate vial, dissolve p-anisaldehyde in anhydrous methanol.
-
Add the p-anisaldehyde solution dropwise to the reaction mixture over 10 minutes.[13]
-
Allow the reaction to stand at room temperature for 60 minutes with occasional shaking.[13]
-
Add water to the reaction mixture and stir thoroughly.
-
Collect the product by vacuum filtration.
-
Recrystallize the crude product from 95% ethanol. Add water dropwise to the hot solution until it becomes cloudy, then add ethanol dropwise until the solution is clear again.[13]
-
Allow the solution to cool slowly to room temperature and then in an ice-water bath to complete crystallization.
-
Filter and dry the product.
Protocol 3: Heck Reaction for this compound Synthesis
Materials:
-
4-Iodoanisole
-
Methyl acrylate
-
Palladium on silica (2%)
-
Diisopropylethylamine (DIPEA)
-
Supercritical carbon dioxide (scCO₂) with THF/methanol as modifiers
Procedure (Continuous Flow):
-
This reaction is typically performed in a continuous plug flow reactor.
-
The catalyst (2% palladium on silica) is packed into the reactor.[5][7]
-
A solution of 4-iodoanisole, methyl acrylate, and diisopropylethylamine in a suitable solvent modifier (e.g., THF/methanol) is prepared.
-
This solution is then introduced into the reactor along with supercritical carbon dioxide.
-
The reaction is carried out at a controlled temperature and pressure.
-
The product stream is collected at the reactor outlet, and the solvent and unreacted starting materials are removed to isolate the this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. aspire.apsu.edu [aspire.apsu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Continuous-flow Heck synthesis of 4-methoxybiphenyl and this compound in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Solved Synthesis of methyl E-4-methoxycinnamate | Chegg.com [chegg.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Heck Reaction Conditions for Cinnamates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamates via the Mizoroki-Heck reaction. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Q1: My Heck reaction is showing low to no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion in a Heck reaction for cinnamate (B1238496) synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity: The Pd(0) catalyst may not be forming or may be deactivated.
-
Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. This is often facilitated by phosphine (B1218219) ligands or the solvent.[1]
-
Oxygen Sensitivity: While not always requiring strictly anaerobic conditions, it's advisable to limit oxygen exposure, especially when using air-sensitive phosphine ligands, to prevent catalyst oxidation.[2]
-
Catalyst Loading: For difficult couplings, such as those involving aryl chlorides, increasing the catalyst loading might be necessary.[3]
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide is a critical factor.
-
The general reactivity trend is Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[4]
-
For less reactive aryl bromides and especially chlorides, more specialized conditions are required, such as the use of bulky, electron-rich phosphine ligands, higher temperatures, or specific catalyst systems like palladacycles.[2][4][5]
-
-
Reaction Temperature: The reaction may require higher temperatures to proceed efficiently, particularly with less reactive substrates. A temperature of 100°C is often a good starting point, but for deactivated aryl halides, temperatures up to 180°C might be necessary.[5][6]
-
Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst.
-
Inorganic bases like K₂CO₃, NaHCO₃, or NaOAc are commonly used.[5][7]
-
Organic bases such as triethylamine (B128534) (Et₃N) are also effective.[7] The choice of base can influence the reaction rate and yield.
-
-
Solvent Choice: The solvent can significantly impact the reaction.
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can they be minimized?
A2: Several side reactions can occur during the Heck reaction for cinnamates:
-
Reductive Heck Reaction: This results in a conjugate addition product instead of the desired substituted alkene. The formation of this side product is influenced by the base, temperature, substrate, and solvent.[2]
-
Olefin Isomerization: The newly formed cinnamate product can undergo isomerization, leading to a mixture of E/Z isomers or other undesired products. This can happen if the rate of olefin dissociation from the palladium-alkene π-complex is slow.[1][10] Adding bases or silver salts can facilitate the reductive elimination step and minimize isomerization.[1][10]
-
Homocoupling of Aryl Halide: This side reaction can occur, especially at higher temperatures.
To minimize these side reactions, consider the following:
-
Optimize Base and Temperature: Carefully screen different bases and reaction temperatures.
-
Ligand Choice: The use of appropriate ligands can improve selectivity. For instance, bidentate phosphine ligands like BINAP can influence regioselectivity.[1][4]
-
Additives: The addition of salts, such as tetraalkylammonium salts (Jeffery conditions), can accelerate the desired reaction pathway.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Heck reaction for cinnamate synthesis?
A1: The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[11]
-
Alkene Coordination and Insertion: The acrylate (B77674) (the alkene) coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Aryl bond.[11]
-
Syn β-Hydride Elimination: A hydrogen atom is eliminated from the carbon adjacent to the palladium-bearing carbon, forming the C=C double bond of the cinnamate product and a palladium-hydride species. This step typically determines the E-selectivity of the reaction.[11]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.[11]
Q2: How do I choose the right palladium catalyst for my reaction?
A2: The choice of palladium catalyst depends on the specific substrates and desired reaction conditions.
-
Common Pre-catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂) are widely used and are reduced in situ to the active Pd(0) species.[2][7] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common Pd(0) pre-catalyst.[7]
-
Heterogeneous Catalysts: Palladium on charcoal (Pd/C) can be used, particularly in industrial applications, and may offer advantages in terms of catalyst recovery.[2][12][13]
-
Palladacycles: These are highly active and thermally stable catalysts that can be effective for coupling less reactive aryl halides.[2][8][9]
Q3: What is the role of ligands in the Heck reaction, and how do I select an appropriate one?
A3: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity.
-
Phosphine Ligands: Triarylphosphines like triphenylphosphine (B44618) (PPh₃) are commonly used.[2] Bulky, electron-rich phosphine ligands are often necessary for activating less reactive aryl chlorides.[4]
-
Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) can improve catalyst stability and influence selectivity.[14]
-
Ligandless Conditions: In some cases, particularly with highly reactive aryl iodides or in the presence of ionic liquids, the reaction can proceed without the need for a phosphine ligand.[7]
Q4: Can the Heck reaction be performed in "green" solvents?
A4: Yes, efforts have been made to develop more environmentally friendly protocols.
-
Water: Water can be a suitable solvent, often in combination with a co-solvent like DMF or as part of a biphasic system.[6][15] The presence of water can enhance the solubilization of the base and improve reaction activity.[8]
-
Ionic Liquids: Ionic liquids are thermally stable and can serve as effective reaction media, sometimes eliminating the need for phosphine ligands and allowing for catalyst recycling.[5][7]
-
Poly(ethylene glycol) (PEG): PEG has been used as a reusable solvent medium for the Heck reaction.[15]
Data Presentation
Table 1: Comparison of Reaction Conditions for Heck Synthesis of Cinnamates
| Parameter | Aryl Iodide | Aryl Bromide | Aryl Chloride |
| Typical Catalyst | Pd(OAc)₂, PdCl₂, Pd/C | Pd(OAc)₂, Palladacycles | Palladacycles, Pd complexes with bulky, electron-rich phosphine ligands |
| Typical Ligand | Often "ligandless" or PPh₃ | PPh₃, dppf, bulky phosphines | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) |
| Typical Base | Et₃N, NaOAc, K₂CO₃ | NaHCO₃, K₂CO₃, organic bases | Stronger bases may be required |
| Typical Solvent | DMF, NMP, Acetonitrile | Toluene, DMF/H₂O, Ionic Liquids | NMP, DMAc |
| Typical Temperature | 80-120°C | 100-150°C | >140°C |
| General Reactivity | High | Moderate | Low |
Table 2: Effect of Solvent on a Model Heck Reaction (Bromobenzene and Methyl Acrylate)
| Solvent System | Yield of Cinnamic Acid/Ester | Reference |
| DMF | 38% (methyl cinnamate) | [6] |
| DMF/H₂O (3:1 v/v) | 78% (cinnamic acid) | [6] |
| DMF/H₂O (1:1 v/v) | 95% (cinnamic acid) | [6] |
| Neat Water | 96% (cinnamic acid) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction in an Aqueous-Biphasic System
This protocol is adapted from a procedure for the synthesis of cinnamic acid derivatives using a palladacycle catalyst.[8]
-
Preparation of Organic Phase: In a suitable reaction vessel, dissolve the aryl halide (e.g., 3 mmol) and the palladium catalyst (e.g., 0.003 mmol of a palladacycle) in an organic solvent (e.g., 15 mL of toluene).
-
Preparation of Aqueous Phase: In a separate container, mix the acrylate (e.g., 3.3 mmol of sodium acrylate) and the base (e.g., 3.0 mmol of Na₂CO₃) in water (15 mL).
-
Reaction Setup: Combine the organic and aqueous phases in a high-pressure autoclave.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 150°C) with vigorous stirring (e.g., 1450 rpm) for the specified time (e.g., 0.5 hours).
-
Work-up: After cooling, separate the aqueous and organic layers. The product, as the sodium salt of the cinnamic acid derivative, will be in the aqueous phase. Acidify the aqueous layer with dilute HCl to precipitate the cinnamic acid derivative. The catalyst remains in the organic phase and can potentially be recycled.
Protocol 2: Heck Reaction in an Ionic Liquid
This protocol is based on the synthesis of 2-ethylhexyl-4-methoxy cinnamate.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the ionic liquid (e.g., 2 g of a morpholine-based ionic liquid).
-
Addition of Reactants: Add the aryl bromide (e.g., 0.0027 mol of 4-bromoanisole) and the acrylate (e.g., 0.004 mol of 2-ethylhexyl acrylate).
-
Addition of Catalyst and Base: Add the palladium catalyst (e.g., 0.000027 mol of Pd(OAc)₂), any ligand if required (e.g., 0.000054 mol of N-phenyl urea), and the base (e.g., 0.004 mol of NaHCO₃).
-
Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 180°C) for the required duration (e.g., 12 hours).
-
Work-up: After cooling to room temperature, extract the product with a suitable organic solvent (e.g., hot toluene). Dry the combined organic extracts (e.g., with sodium sulphate) and evaporate the solvent under reduced pressure to obtain the crude product.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceinfo.com [scienceinfo.com]
- 11. benchchem.com [benchchem.com]
- 12. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Heck Reaction [organic-chemistry.org]
Technical Support Center: Improving the Solubility of Methyl 4-Methoxycinnamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 4-methoxycinnamate in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in aqueous solutions?
A1: this compound is an organic compound derived from cinnamic acid, often used in cosmetics as a UV filter and explored for its potential antioxidant and anti-inflammatory properties.[1] Its chemical structure, featuring a predominantly hydrophobic aromatic ring and an alkyl ester group, leads to poor water solubility.[1][2] The partition coefficient (LogP) for this compound ranges from 1.88 to 2.68, indicating moderate lipophilicity, which contributes to its limited solubility in aqueous-based biological assay buffers.[1]
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [1][3][4] |
| Molecular Weight | 192.21 g/mol | [1][3][4] |
| Appearance | Yellowish solid | [3] |
| Melting Point | 76-93°C (commonly 88-90°C) | [1][2] |
| Water Solubility | Approx. 0.15 - 0.397 g/L | [1][2][5][6] |
| LogP | 1.88 - 2.68 | [1] |
Q2: What are the recommended starting solvents for creating a high-concentration stock solution?
A2: Due to its low water solubility, a concentrated stock solution should first be prepared using an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for biological assays due to its ability to dissolve a wide range of compounds.[1][7][8] Ethanol and acetone (B3395972) are also effective solvents.[1][3]
Data Presentation: Solubility in Common Organic Solvents
| Solvent | Type | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | High / Soluble | [1][2][9] |
| Ethanol | Polar protic | Good / Soluble | [1][2][3] |
| Methanol | Polar protic | Good / Soluble | [1][2] |
| Acetone | Polar aprotic | High / Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Polar aprotic | High / Soluble | [1][2] |
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To address this, you can:
-
Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing (e.g., by vortexing) immediately after adding the DMSO stock to the aqueous medium to avoid localized high concentrations that trigger precipitation.[10]
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Test a lower final concentration in your assay.[10]
-
Use Sonication: After dilution, briefly sonicating the solution can help break down and redissolve fine precipitates.[10]
-
Increase Final DMSO Concentration (with caution): Slightly increasing the final DMSO percentage can help, but you must validate the tolerance of your specific cells or assay system.[10]
Q4: What is the maximum concentration of DMSO that my cells can tolerate?
A4: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity and other off-target biological effects.[7] Some robust cell lines or short-term assays may tolerate up to 1%, but this must be determined empirically for your specific experimental setup.[7][10] Always include a "vehicle control" (assay medium with the same final concentration of DMSO but without the compound) to account for any effects of the solvent itself.
Q5: Are there effective alternatives to DMSO for improving the aqueous solubility of this compound?
A5: Yes, several methods can be employed to increase aqueous solubility, often in combination with a co-solvent like DMSO.[11][12] These include using cyclodextrins or surfactants.
Data Presentation: Common Solubility Enhancement Agents
| Agent Type | Example(s) | Mechanism of Action | Typical Final Conc. | Reference(s) |
| Co-solvents | DMSO, Ethanol | Increase the polarity of the bulk solvent. | < 1% (v/v) | [7][8][12] |
| Inclusion Agents | β-Cyclodextrin, HP-β-Cyclodextrin | Encapsulate the hydrophobic compound within a hydrophilic shell. | Varies (mM range) | [13][14] |
| Surfactants | Tween® 80, Poloxamers | Form micelles that encapsulate the hydrophobic compound. | 0.01-1% (v/v) | [7][12] |
Q6: How can I use cyclodextrins to improve the solubility of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form an "inclusion complex" by trapping a poorly soluble molecule, like this compound, within their cavity.[14][16] This complex is more soluble in water. Studies on the parent compound, p-methoxycinnamic acid, have shown that complexation with β-cyclodextrin (βCD) or hydroxypropyl-β-cyclodextrin (HPβCD) significantly increases its aqueous solubility.[13][15] A detailed protocol for preparing an inclusion complex is provided below.
Troubleshooting Guides
Guide 1: Compound Precipitation in Assay
This guide provides a systematic workflow to address the precipitation of this compound when preparing aqueous solutions for biological assays.
Caption: Troubleshooting workflow for compound precipitation.
Guide 2: Inconsistent or Lower-Than-Expected Potency in Assays
Poor solubility is a primary cause of inaccurate and variable biological data.[10] If a compound is not fully dissolved, its effective concentration is lower than the nominal concentration, leading to an underestimation of potency (e.g., higher IC50 values) and poor reproducibility. If you observe high variability in your results, re-evaluate the compound's solubility using the steps outlined in Guide 1 before proceeding.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for dissolving this compound in an organic solvent.
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of the compound.
-
Solvent Addition: Add the calculated volume of high-purity DMSO (or ethanol) to achieve a high-concentration stock (e.g., 20-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[7] Ensure the final solution is clear and free of particulates.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for similar poorly soluble compounds and provides a starting point for enhancing solubility without relying solely on organic co-solvents.[15][16]
Caption: Experimental workflow for cyclodextrin (B1172386) complexation.
-
Prepare Cyclodextrin Solution: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS or cell culture medium). The concentration will need to be optimized, but a starting point is typically in the 10-50 mM range.
-
Add Compound: Add an excess amount of solid this compound to the cyclodextrin solution. A 1:1 molar ratio is a common starting point.
-
Equilibrate: Seal the container and place it on a magnetic stirrer or orbital shaker. Mix vigorously at room temperature for 24-72 hours to allow for complex formation.
-
Separate: After equilibration, remove the undissolved compound. This can be done by centrifuging the suspension at high speed and collecting the supernatant, or by filtering the solution through a 0.22 µm syringe filter.
-
Quantify: The resulting clear solution contains the solubilized this compound-cyclodextrin complex. The exact concentration of the dissolved compound should be determined analytically (e.g., using UV-Vis spectrophotometry or HPLC) before use in biological assays.
References
- 1. Buy this compound | 3901-07-3 [smolecule.com]
- 2. Buy this compound | 832-01-9 [smolecule.com]
- 3. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]
- 4. This compound | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 832-01-9 [thegoodscentscompany.com]
- 6. Human Metabolome Database: Showing metabocard for Methyl trans-p-methoxycinnamate (HMDB0030752) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aobious.com [aobious.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The dissolution of p-methoxycinnamic acid-β-cyclodextrin inclusion complex produced with microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of Methyl 4-methoxycinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-methoxycinnamate (MMC). The information addresses common issues encountered during experimental studies of its photodegradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary photodegradation pathways for this compound?
Upon exposure to UV radiation, particularly in the UV-B range (280-315 nm), this compound primarily undergoes three types of photodegradation pathways:
-
E/Z (trans-cis) Photoisomerization: This is the most prominent and efficient pathway. The trans-isomer, which is typically the more stable ground state, absorbs UV light and converts to the cis-isomer. This process is often reversible.[1][2][3][4] This isomerization is a key mechanism for dissipating absorbed UV energy, contributing to its function as a UV filter.[2][3]
-
[2+2] Cycloaddition (Photodimerization): Especially at higher concentrations or in the solid state, MMC can undergo cycloaddition reactions with another molecule (either in its ground or excited state) to form cyclobutane (B1203170) dimers, such as α-truxillate derivatives.[5][6]
-
Photofragmentation: In the presence of reactive species like reactive oxygen species (ROS) or reactive chlorine species (RCS), or under high-energy irradiation, the molecule can fragment.[1][7] Common photofragments identified for closely related cinnamates include 4-methoxycinnamic acid and 4-methoxybenzaldehyde.[2][8]
Q2: My UV-Vis absorption spectrum for this compound is changing upon UV irradiation. What does this indicate?
A change in the UV-Vis absorption spectrum is a clear indicator of a photochemical reaction. Typically, you will observe a decrease in the absorbance at the maximum absorption wavelength (λmax) of the trans-isomer (around 309-311 nm).[1] This is due to the conversion of the trans-isomer to the cis-isomer, which has a different molar extinction coefficient and may have a slightly shifted λmax.[9] The point where the spectra of the irradiated and non-irradiated samples cross is known as the isosbestic point, which indicates a clean conversion from one species to another (trans to cis). If no clean isosbestic point is observed, it suggests the formation of multiple products or secondary degradation.
Q3: What factors can influence the rate and pathway of photodegradation?
Several experimental parameters can significantly affect the photodegradation of this compound:
-
Solvent Polarity: The photostability of MMC is influenced by the solvent. It generally demonstrates enhanced photostability in polar solvents compared to non-polar environments.[1][3]
-
Presence of Sensitizers: Other molecules in the solution can act as sensitizers, absorbing light and transferring the energy to MMC, potentially opening up different reaction pathways (e.g., triplet-sensitized isomerization or dimerization).[1][10]
-
Reactive Species: The presence of reactive oxygen species (ROS) and reactive chlorine species (RCS) can significantly accelerate degradation and lead to fragmentation products.[2][7]
-
Concentration: At higher concentrations, bimolecular reactions like [2+2] cycloaddition become more probable.[6]
-
Irradiation Wavelength and Intensity: The wavelength of the UV source is critical, as the molecule only degrades upon absorbing light. The reaction rate is also dependent on the intensity (photon flux) of the light source. MMC strongly absorbs in the UV-B range.[1]
Troubleshooting Guides
Problem 1: Faster-than-expected degradation of my compound.
-
Symptom: HPLC or UV-Vis analysis shows a rapid decrease in the concentration of trans-methyl 4-methoxycinnamate.
-
Possible Causes & Troubleshooting Steps:
-
Reactive Contaminants: Your solvent may contain impurities (like peroxides in ethers) that generate reactive oxygen species (ROS) upon irradiation.
-
Solution: Use fresh, high-purity, or HPLC-grade solvents. Consider purging the solution with an inert gas (e.g., nitrogen or argon) before and during the experiment to remove dissolved oxygen.
-
-
High Light Intensity: Your irradiation source might be more powerful than anticipated, leading to accelerated photolysis or secondary degradation pathways.
-
Solution: Measure the photon output of your lamp. If possible, reduce the intensity or use neutral density filters. Ensure the sample temperature is controlled, as excessive heat can also contribute to degradation.
-
-
Solvent Effects: You may be using a non-polar solvent where MMC is less photostable.[1]
-
Solution: If your experimental design allows, consider switching to a more polar solvent like methanol (B129727) or ethanol (B145695) to enhance photostability.[3]
-
-
Problem 2: Inconsistent or non-reproducible degradation results.
-
Symptom: Replicate experiments yield significantly different degradation rates or product profiles.
-
Possible Causes & Troubleshooting Steps:
-
Fluctuating Lamp Output: The intensity of the UV lamp may not be stable over time.
-
Solution: Allow the lamp to warm up and stabilize before starting the experiment. Use a radiometer to monitor the lamp's output during the experiment.
-
-
Inconsistent Sample Geometry: Variations in the cuvette path length, its position relative to the lamp, or the solution volume can alter the amount of light absorbed.
-
Solution: Use a fixed sample holder to ensure consistent positioning. Use calibrated volumetric flasks and cuvettes for all experiments.
-
-
Temperature Variations: Photochemical reaction rates can be temperature-dependent.
-
Solution: Use a temperature-controlled sample holder or a water bath to maintain a constant temperature throughout the irradiation period.
-
-
Problem 3: Identification of unexpected degradation products.
-
Symptom: Mass spectrometry (e.g., GC-MS or LC-MS) reveals peaks that do not correspond to the cis/trans isomers or known photofragments.
-
Possible Causes & Troubleshooting Steps:
-
Secondary Photodegradation: The primary photoproducts (like the cis-isomer) might be absorbing light and undergoing further reactions.
-
Solution: Analyze samples at multiple, shorter irradiation time points to identify primary products before they have a chance to degrade further.
-
-
Reaction with Solvent or Excipients: The excited state of MMC could be reacting with the solvent or other components in your formulation.
-
Solution: Run control experiments by irradiating the solvent and other components without MMC to check for their degradation or reactivity. Simplify the formulation to identify the interacting component.
-
-
Formation of Dimers: You may be observing [2+2] cycloaddition products.[5] These dimers will have a mass that is double that of the parent molecule.
-
Solution: Check the mass spectrum for peaks corresponding to twice the molecular weight of MMC (MW = 192.21 g/mol ). Dimerization is more likely in concentrated solutions.[6]
-
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the photochemistry of this compound and its close analogs.
| Parameter | Value | Compound | Conditions | Citation |
| UV Absorption Max (λmax) | 309-311 nm | This compound | Various Solvents | [1] |
| Photoisomerization Quantum Yield (ΦE→Z) | ~0.5 - 1.0 | 4-methoxycinnamates | Aqueous and organic solutions | [10] |
| Excited State Lifetime (S1, 11ππ)* | sub-picosecond | This compound | Solution-phase | [4] |
| Molar Extinction Coefficient (ε) of trans-isomer | 23,300 M-1cm-1 at 311 nm | 2-Ethylhexyl 4-methoxycinnamate | - | [9] |
| Molar Extinction Coefficient (ε) of cis-isomer | 12,600 M-1cm-1 at 301 nm | 2-Ethylhexyl 4-methoxycinnamate | - | [9] |
Experimental Protocols
Protocol 1: Monitoring Photodegradation by UV-Vis Spectroscopy and HPLC
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, cyclohexane). Dilute to a working concentration that gives an initial absorbance of ~1.0 at λmax (~310 nm).
-
Baseline Measurement: Record the initial UV-Vis absorption spectrum (250-400 nm) and take an initial (t=0) aliquot for HPLC analysis.
-
Irradiation: Place the solution in a quartz cuvette and irradiate it with a suitable UV source (e.g., a filtered mercury lamp or a solar simulator with output in the UV-B range). Ensure the sample is stirred and maintained at a constant temperature.
-
Time-course Monitoring: At regular time intervals, stop the irradiation, and record the UV-Vis spectrum. Simultaneously, take aliquots for HPLC analysis.
-
HPLC Analysis:
-
Method: Use a C18 reverse-phase column. An isocratic mobile phase of methanol/water or acetonitrile/water is typically effective.
-
Detection: Monitor the eluent using a UV detector set to the λmax of the trans-isomer (~310 nm) or an isosbestic point to observe both isomers.
-
Quantification: The percentage of remaining trans-MMC and the formation of the cis-isomer can be calculated from the peak areas in the chromatogram.
-
Protocol 2: Identification of Photofragments by GC-MS
-
Irradiation of Concentrated Sample: Prepare a more concentrated solution of this compound in a suitable solvent and irradiate for a prolonged period to generate a sufficient quantity of degradation products.
-
Sample Preparation for GC-MS:
-
Evaporate the solvent from the irradiated sample under a gentle stream of nitrogen.
-
The residue may need derivatization (e.g., silylation) to make polar products like 4-methoxycinnamic acid more volatile for GC analysis. Re-dissolve the derivatized residue in an appropriate solvent (e.g., dichloromethane).
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient program to separate the components.
-
The mass spectrometer will provide mass spectra for each separated peak.
-
-
Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify known degradation products like 4-methoxybenzaldehyde.[7][8]
Visualizations
Caption: Primary photodegradation pathways of this compound.
Caption: General experimental workflow for a photodegradation study.
References
- 1. Buy this compound | 3901-07-3 [smolecule.com]
- 2. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 3. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A STUDY OF THE PHOTOCHEMICAL PROPERTIES OF SOME CINNAMATE SUNSCREENS BY STEADY STATE AND LASER FLASH PHOTOLYSIS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Stabilizing Methyl 4-Methoxycinnamate in Cosmetic Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-methoxycinnamate in cosmetic formulations.
Troubleshooting Guides
Problem 1: Photodegradation of this compound Leading to Reduced Efficacy
Symptom: A significant decrease in the UV absorbance of the formulation at the characteristic λmax of this compound (around 311 nm) after exposure to UV light. This indicates a loss of photoprotective capability.
Possible Causes:
-
Photoisomerization: Upon UV exposure, the active trans-isomer of this compound can convert to the less effective cis-isomer.[1]
-
Photodegradation: Prolonged UV exposure can lead to the breakdown of the molecule into byproducts such as 4-methoxybenzaldehyde (B44291) and other aromatic fragments.[1][2]
-
Interaction with Other Ingredients: Certain ingredients in the formulation can act as photosensitizers, accelerating the degradation of this compound.
Troubleshooting Steps:
-
Incorporate a Photostabilizer/Antioxidant:
-
Rationale: Antioxidants can quench free radicals generated during UV exposure, thus protecting this compound from degradation.
-
Recommendation: Add an effective antioxidant like Tocopherol (Vitamin E) to the oil phase of the formulation.
-
Experimental Protocol: Prepare formulations with and without the antioxidant. Expose both to a controlled UV source and measure the change in UV absorbance over time using a spectrophotometer.
-
-
Optimize the Solvent System:
-
Rationale: The polarity of the solvent system can significantly influence the photostability of this compound. Polar solvents have been shown to enhance its photostability.[1][2]
-
Recommendation: Evaluate the impact of different emollients with varying polarities on the stability of the UV filter.
-
Experimental Protocol: Prepare solutions of this compound in different cosmetic emollients (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride) and conduct photostability testing on each.
-
-
Screen for Antagonistic Ingredients:
-
Rationale: Some cosmetic ingredients can promote the degradation of UV filters.
-
Recommendation: Conduct compatibility studies by preparing simple mixtures of this compound with individual formulation components and exposing them to UV light.
-
Experimental Protocol: Use HPLC to quantify the remaining this compound in each mixture after UV exposure to identify any destabilizing interactions.
-
Problem 2: Crystallization of this compound in the Formulation
Symptom: The appearance of solid crystals in the formulation over time, which can be observed visually or under a microscope. This leads to a gritty texture and a significant loss of UV protection as the filter is no longer uniformly dispersed.
Possible Causes:
-
Supersaturation: The concentration of this compound exceeds its solubility in the oil phase of the formulation.
-
Inadequate Solubilization: The chosen emollients and solvents are not effective at keeping the UV filter dissolved.
-
Temperature Fluctuations: Changes in temperature during storage or transport can cause the UV filter to crystallize out of the solution.
Troubleshooting Steps:
-
Optimize the Emollient Blend:
-
Rationale: The solubility of this compound is highly dependent on the solvent. Using a suitable emollient or a blend of emollients is crucial.
-
Recommendation: Select emollients with good solubilizing capacity for this compound.
-
Experimental Protocol: Determine the saturation solubility of this compound in various cosmetic emollients at different temperatures.
-
-
Incorporate a Crystallization Inhibitor:
-
Rationale: Certain polymers and other ingredients can interfere with the crystal growth process.
-
Recommendation: Evaluate the use of crystallization inhibitors in the formulation.
-
Experimental Protocol: Prepare formulations with and without a crystallization inhibitor. Subject the formulations to temperature cycling tests and observe for crystal formation.
-
-
Control the Cooling Rate During Manufacturing:
-
Rationale: Rapid cooling of the formulation from a high temperature can shock the system and induce crystallization.
-
Recommendation: Implement a controlled and gradual cooling process during the manufacturing of the formulation.
-
Experimental Protocol: Prepare batches of the formulation using different cooling profiles and monitor their long-term stability with respect to crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in a cosmetic formulation?
A1: The primary degradation pathway is photodegradation initiated by UV radiation. This involves two main processes:
-
trans-cis Photoisomerization: The more effective trans-isomer absorbs UV energy and converts to the cis-isomer, which has a lower molar extinction coefficient and thus reduced UV filtering capacity.[1]
-
Photochemical Cleavage: Upon prolonged exposure to UV light, the molecule can undergo cleavage, leading to the formation of degradation products such as 4-methoxybenzaldehyde.[2]
Q2: How can I quantitatively assess the stability of this compound in my formulation?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify the amount of this compound and its degradation products over time. This involves developing a method that can separate the parent compound from any degradants. Forced degradation studies under various stress conditions (UV light, heat, acid, base, oxidation) are essential to validate the specificity of the analytical method.
Q3: What is the role of emollients in the stability of this compound?
A3: Emollients play a dual role in the stability of this compound:
-
Solubilization: They act as solvents to dissolve the solid UV filter, preventing its crystallization and ensuring a homogenous distribution in the formulation.
-
Photostability: The polarity of the emollient can influence the photostability of the UV filter. More polar emollients can enhance the photostability of this compound.[1][2]
Q4: Are there any known incompatibilities of this compound with other common cosmetic ingredients?
A4: While this compound is generally compatible with many cosmetic ingredients, potential interactions can occur. For example, some ingredients might act as photosensitizers, accelerating its degradation under UV exposure. It is always recommended to perform compatibility studies with all formulation components.
Q5: How does the stability of this compound compare to other cinnamate-based UV filters like octyl methoxycinnamate?
A5: Research suggests that this compound exhibits higher photostability compared to 2-ethylhexyl 4-methoxycinnamate (octyl methoxycinnamate).[3] This is attributed to the absence of the more reactive ethylhexyl group in its structure.
Data Presentation
Table 1: Effect of Antioxidants on the Photostability of this compound (Illustrative Data)
| Antioxidant | Concentration (% w/w) | % Degradation of this compound after 4h UV Exposure |
| None (Control) | 0 | 25% |
| Tocopherol (Vitamin E) | 0.5 | 12% |
| Tocopherol (Vitamin E) | 1.0 | 8% |
| Ascorbyl Palmitate | 0.5 | 15% |
Note: The data presented is illustrative and the actual performance will depend on the complete formulation and testing conditions. Experimental validation is required.
Table 2: Solubility of this compound in Common Cosmetic Emollients
| Emollient | INCI Name | Solubility ( g/100g at 25°C) |
| C12-15 Alkyl Benzoate | C12-15 Alkyl Benzoate | High |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Moderate |
| Isopropyl Myristate | Isopropyl Myristate | Moderate |
| Dimethicone | Dimethicone | Low |
Note: "High," "Moderate," and "Low" are qualitative descriptors. Specific quantitative solubility should be determined experimentally for each formulation base.
Experimental Protocols
Protocol 1: Photostability Testing of a Cosmetic Formulation
Objective: To evaluate the photostability of this compound in a cosmetic formulation.
Materials:
-
Cosmetic formulation containing this compound.
-
Control formulation (without this compound).
-
Quartz plates.
-
Solar simulator with a controlled UV output.
-
Spectrophotometer with a diffuse transmittance integrating sphere.
-
HPLC system for quantitative analysis.
Methodology:
-
Apply a uniform film of the test formulation (2 mg/cm²) onto the quartz plates.
-
Prepare at least three replicate plates for each time point.
-
Expose the plates to a controlled dose of UV radiation from the solar simulator.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, and 8 hours of exposure), remove a set of plates.
-
Measure the UV absorbance spectrum of each plate using the spectrophotometer.
-
Extract the formulation from a separate set of plates at each time point using a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Quantify the concentration of this compound and its primary degradation product (4-methoxybenzaldehyde) using a validated HPLC method.
-
Calculate the percentage of degradation over time.
Protocol 2: Validated HPLC Method for Quantification of this compound and 4-Methoxybenzaldehyde
Objective: To develop and validate a stability-indicating HPLC method for the simultaneous quantification of this compound and its degradation product, 4-methoxybenzaldehyde.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Diode Array Detector (DAD) monitoring at 311 nm for this compound and 285 nm for 4-methoxybenzaldehyde.
Method Validation (as per ICH guidelines):
-
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and photolysis) on a solution of this compound. Ensure that the peaks for the parent drug and the degradation products are well-resolved.
-
Linearity: Prepare standard solutions of this compound and 4-methoxybenzaldehyde at a minimum of five different concentrations. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be > 0.999.
-
Accuracy: Determine the recovery of the analytes by spiking a placebo formulation with known concentrations of the standards. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The RSD should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified.
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Experimental workflow for photostability testing.
Caption: Logical relationship of factors affecting stability.
References
Technical Support Center: Purification of Methyl 4-Methoxycinnamate by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of methyl 4-methoxycinnamate via recrystallization. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and solubility data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Scratch the inside of the flask at the liquid's surface with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Ensure a slow cooling process; allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[1] |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of this compound (approximately 89-95°C).[2]- The solution is too concentrated.- The cooling process is too rapid. | - Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.- Ensure the solution cools slowly to allow for crystal lattice formation.- If using a mixed solvent system (e.g., ethanol (B145695)/water), add a small amount of the "good" solvent (ethanol) to the heated mixture to ensure the oil redissolves, then cool slowly. |
| Low recovery of purified product. | - Too much solvent was used during dissolution.- Premature crystallization occurred during hot filtration (if performed).- The crystals were washed with solvent that was not ice-cold.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Always wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the solution is thoroughly cooled in an ice bath for at least 30 minutes to maximize crystal yield.[1] |
| Crystals are colored or appear impure. | - The impurity is co-crystallizing with the product.- The crystals were not washed sufficiently. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.- Ensure the crystals are thoroughly washed with ice-cold solvent during filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: While this compound is soluble in various organic solvents like ethanol, methanol, and acetone, a mixed solvent system of ethanol and water is often ideal.[3] Ethanol acts as the "good" solvent in which the compound is soluble when hot, and water acts as the "anti-solvent" or "bad" solvent to decrease its solubility upon cooling, leading to better crystal formation and yield.
Q2: How do I perform a solvent screening to find a suitable recrystallization solvent?
A2: To screen for a suitable solvent, place a small amount of your crude this compound in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. Observe if crystals form upon cooling.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of this compound is in the range of 89-95°C.[2][4] A sharp melting point within this range is a good indicator of purity.
Q4: What are the main safety precautions to consider during this procedure?
A4: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Perform the recrystallization in a well-ventilated fume hood. Ethanol is flammable and should be kept away from open flames; use a heating mantle or steam bath for heating.
Quantitative Solubility Data
Disclaimer: The following data is for methyl ferulate, methyl p-coumarate, and methyl sinapate, not this compound. This information is provided as a reference for analogous compounds.[5][6]
| Solvent | Temperature (°C) | Methyl Ferulate (g/L) | Methyl p-Coumarate (g/L) | Methyl Sinapate (g/L) |
| tert-Butanol | 30.0 | 350.1 | 290.5 | 280.3 |
| 38.0 | 510.8 | 430.2 | 410.7 | |
| 48.0 | 780.4 | 670.9 | 630.1 | |
| tert-Pentanol | 30.0 | 480.6 | 400.3 | 390.8 |
| 38.0 | 700.2 | 590.7 | 570.4 | |
| 48.0 | 1050.9 | 890.1 | 850.6 | |
| Ethyl Acetate | 30.0 | 400.7 | 330.1 | 420.5 |
| 38.0 | 590.3 | 490.8 | 610.2 | |
| 48.0 | 880.5 | 740.6 | 900.9 | |
| n-Hexane | 30.0 | 5.2 | 4.1 | 3.8 |
| 38.0 | 8.9 | 7.3 | 6.9 | |
| 48.0 | 15.7 | 13.2 | 12.5 |
Experimental Protocol: Recrystallization of this compound from Ethanol/Water
This protocol details the procedure for purifying crude this compound using a mixed-solvent system of 95% ethanol and deionized water.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Heating source (hot plate or steam bath)
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to completely dissolve the solid with gentle heating and swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethanol to prevent premature crystallization and filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Inducing Crystallization: Heat the clear solution to just below boiling. Slowly add hot deionized water dropwise while swirling until the solution becomes faintly and persistently cloudy (this is the saturation point).
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely.
-
Analysis: Determine the mass of the purified crystals to calculate the percent recovery and measure the melting point to assess purity.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Methyl 4-Methoxycinnamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-methoxycinnamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Low Yield
| Symptom | Potential Cause | Recommended Solution |
| Fischer Esterification: Incomplete reaction, with starting material present in the final product. | The reaction is reversible and may have reached equilibrium without proceeding to completion. Water produced during the reaction can hydrolyze the ester product back to the carboxylic acid.[1][2][3] | Use a large excess of methanol (B129727) to shift the equilibrium towards the product. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1] Ensure a sufficient amount of acid catalyst (e.g., H₂SO₄, p-TsOH) is used and that the reaction is heated to reflux.[1][3] |
| Heck Reaction: Low conversion of aryl halide. | Inefficient catalyst activity or catalyst decomposition. | Ensure the palladium catalyst is active and used at an appropriate loading. The choice of ligands can significantly impact catalyst stability and activity. Consider using a ligandless catalyst system if appropriate for your substrate.[4] |
| Horner-Wadsworth-Emmons (HWE) Reaction: Incomplete consumption of p-anisaldehyde. | The phosphonate (B1237965) carbanion may not be forming efficiently, or it may be reacting with other components in the mixture. | Ensure the base used (e.g., sodium methoxide (B1231860), NaH) is strong enough to deprotonate the phosphonate and that the reaction is carried out under anhydrous conditions.[5][6] |
| Claisen-Schmidt Condensation: Low conversion of p-anisaldehyde. | The equilibrium may not favor the product, or the enolate of methyl acetate (B1210297) may be undergoing self-condensation.[7][8] | Use a strong base like sodium methoxide. To minimize self-condensation, the aldehyde can be added slowly to a solution of the base and ester. |
Product Contamination & Purification Issues
| Symptom | Potential Cause | Recommended Solution |
| Presence of unreacted 4-methoxycinnamic acid after Fischer Esterification. | Incomplete reaction due to equilibrium limitations. | Purify the crude product by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[1] |
| Formation of a branched isomer in the Heck Reaction. | The regioselectivity of the Heck reaction can be influenced by the catalyst, ligands, and reaction conditions.[9][10] | Optimize the reaction conditions. The use of certain bidentate phosphine (B1218219) ligands can favor the formation of the branched product, while ligandless conditions often favor the linear (E)-isomer.[10] |
| Presence of the (Z)-isomer (cis) in the HWE reaction product. | While the HWE reaction generally favors the (E)-isomer (trans), the formation of the (Z)-isomer can occur.[5][11][12] | The stereoselectivity can be influenced by the nature of the phosphonate and the reaction conditions. Still-Gennari conditions (using trifluoroethyl phosphonates and a specific base) can be employed to selectively form the (Z)-isomer if desired.[11] For the desired (E)-isomer, standard HWE conditions with simple alkyl phosphonates are generally effective.[5][12] |
| Difficulty removing triphenylphosphine (B44618) oxide (TPPO) from Wittig reaction products. | TPPO is a common byproduct of the Wittig reaction and can be difficult to separate from the desired product due to its polarity and solubility. | Several methods can be employed for TPPO removal: • Crystallization: TPPO is often insoluble in non-polar solvents like hexanes or ether, allowing for its precipitation from a solution of the crude product.[13][14] • Filtration through a silica (B1680970) plug: The high polarity of TPPO allows it to be adsorbed onto a short column of silica gel while the less polar product is eluted.[15][16] • Precipitation with metal salts: TPPO forms insoluble complexes with metal salts like ZnCl₂ or MgCl₂, which can then be removed by filtration.[14][15] |
| Presence of methyl acetoacetate (B1235776) from Claisen-Schmidt Condensation. | Self-condensation of methyl acetate is a common side reaction.[7][8] | Purify the product using column chromatography to separate this compound from the more polar methyl acetoacetate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: Several methods are commonly employed, including Fischer esterification of 4-methoxycinnamic acid, the Heck reaction between a 4-alkoxy-substituted aryl halide and methyl acrylate (B77674), and the Horner-Wadsworth-Emmons reaction of p-anisaldehyde with a phosphonate ylide.[17] The choice of method often depends on the availability of starting materials, desired scale, and required purity.
Q2: My reaction mixture turns dark brown during Fischer esterification. What is causing this and how can I prevent it?
A2: A dark coloration can indicate polymerization or other side reactions, potentially caused by an excessively high reaction temperature or a highly concentrated acid catalyst.[1] To prevent this, ensure the reaction is heated at a gentle reflux and consider using a milder acid catalyst or a lower concentration of the strong acid.[1]
Q3: How can I monitor the progress of my synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[1]
Q4: What is the role of the base in the Heck reaction?
A4: The base in the Heck reaction is required to neutralize the hydrogen halide that is formed during the catalytic cycle, regenerating the active palladium(0) catalyst.[18] Common bases include triethylamine (B128534) and sodium carbonate.[19]
Q5: What are the advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction for this synthesis?
A5: The primary advantage of the HWE reaction is the ease of byproduct removal. The phosphate (B84403) byproduct of the HWE reaction is typically water-soluble and can be easily removed by an aqueous workup.[5][6] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired product.[13][20] Additionally, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding Wittig ylides.[6]
Quantitative Data Summary
| Synthesis Method | Reactants | Catalyst/Reagent | Typical Yield | Key Side Product(s) |
| Fischer Esterification | 4-Methoxycinnamic acid, Methanol | H₂SO₄ or p-TsOH | 85-95% | Unreacted 4-methoxycinnamic acid |
| Heck Reaction | 4-Iodoanisole, Methyl acrylate | Pd(OAc)₂, Base (e.g., Et₃N) | 70-90% | Branched isomer, unreacted starting materials |
| Horner-Wadsworth-Emmons | p-Anisaldehyde, Trimethyl phosphonoacetate | Sodium methoxide | 70-90% | (Z)-isomer, unreacted p-anisaldehyde |
| Claisen-Schmidt Condensation | p-Anisaldehyde, Methyl acetate | Sodium methoxide | Moderate | Methyl acetoacetate (from self-condensation) |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Methoxycinnamic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxycinnamic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695).
Protocol 2: Horner-Wadsworth-Emmons Reaction
-
Reagent Preparation: In a dry flask under an inert atmosphere, add sodium methoxide to anhydrous methanol.
-
Ylide Formation: To this solution, add trimethyl phosphonoacetate dropwise at room temperature and stir for 15-30 minutes.
-
Reaction: Add a solution of p-anisaldehyde in anhydrous methanol dropwise to the ylide solution. Allow the reaction to stir at room temperature for 1-2 hours.
-
Workup: Quench the reaction by adding water. The product will often precipitate and can be collected by vacuum filtration. If it does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Caption: Main synthesis pathways and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 9. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. shenvilab.org [shenvilab.org]
- 17. Buy this compound | 832-01-9 [smolecule.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Wittig Reactions for Cinnamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cinnamates via the Wittig reaction, with a special focus on managing moisture sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during the Wittig synthesis of cinnamates.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Ineffective Ylide Formation: The base may be old, inactive, or not strong enough. For reactions under anhydrous conditions, moisture may be quenching the ylide.[1][2] 2. Poor Ylide Reactivity: Stabilized ylides, necessary for cinnamates, are less reactive than unstabilized ylides and may not react well with sterically hindered ketones.[3] 3. Decomposition of Reactants: Aldehydes can be prone to oxidation or polymerization.[4] Ylides are sensitive to oxygen.[2] | 1. Ylide Formation: Use a freshly opened or properly stored strong base (e.g., n-BuLi, NaH, KOtBu).[1] For anhydrous reactions, ensure all glassware is oven-dried and solvents are rigorously dried.[1] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] 2. Reactivity: While aldehydes are generally reactive enough, ensure the reaction temperature and time are optimized. For less reactive carbonyls, consider the Horner-Wadsworth-Emmons reaction.[4] 3. Reactant Stability: Use freshly distilled or purified aldehydes. Perform the reaction under an inert atmosphere to prevent ylide and aldehyde degradation. |
| Formation of Unexpected Byproducts | 1. Aldol or Cannizzaro Reactions: If the base is not fully consumed before the aldehyde is added, it can catalyze side reactions of the aldehyde.[1] 2. Reduction of Aldehyde: Some bases, if not handled correctly, may lead to the reduction of the aldehyde to the corresponding alcohol. 3. Hydrolysis of Ylide: In anhydrous reactions, trace moisture can hydrolyze the ylide back to the corresponding hydrocarbon and triphenylphosphine (B44618) oxide.[2] | 1. Control Base: Ensure the ylide is fully formed before adding the aldehyde. This can be monitored by the cessation of gas evolution if using NaH.[1] Alternatively, add the aldehyde to the base, followed by the phosphonium (B103445) salt to generate the ylide in situ.[5] 2. Proper Stoichiometry: Use the correct stoichiometry of base to phosphonium salt. 3. Strict Anhydrous Conditions: For non-aqueous Wittig reactions, ensure all components are scrupulously dried.[1] |
| Incorrect Stereochemistry (Predominantly Z-isomer) | 1. Ylide Type: While stabilized ylides (e.g., from (carbethoxymethylene)triphenylphosphorane) typically yield the (E)-cinnamate, reaction conditions can influence the outcome.[4][6] 2. Presence of Lithium Salts: In some cases, lithium salts can decrease (Z)-selectivity under specific conditions, but their presence is key in the Schlosser modification to obtain the (E)-alkene from unstabilized ylides.[7] | 1. Use Stabilized Ylides: For (E)-cinnamates, ensure a stabilized ylide is used.[4][6] The Horner-Wadsworth-Emmons reaction is also highly (E)-selective.[8][9] 2. Schlosser Modification: If starting with an unstabilized ylide, the Schlosser modification can be employed to obtain the (E)-isomer.[4][10] This involves deprotonation-reprotonation at low temperatures in the presence of phenyllithium.[4] |
| Difficulty in Product Purification | 1. Triphenylphosphine Oxide Removal: The primary byproduct, triphenylphosphine oxide, can be difficult to separate from the cinnamate (B1238496) product due to similar polarities.[11] | 1. Crystallization: If the product is a solid, recrystallization can be effective. 2. Chromatography: Careful column chromatography is often necessary. 3. Alternative Reactions: The Horner-Wadsworth-Emmons reaction produces a water-soluble phosphate (B84403) byproduct that is easily removed by aqueous extraction.[8][12] |
Frequently Asked Questions (FAQs)
Q1: Is the Wittig reaction for cinnamates always moisture-sensitive?
A: Not necessarily. While traditional Wittig reactions, especially with unstabilized ylides, require strict anhydrous conditions, the synthesis of cinnamates typically uses stabilized ylides.[3] Surprisingly, for these stabilized ylides, water has been shown to be an excellent reaction medium.[13][14] It can accelerate the reaction rate and lead to high yields of the desired (E)-cinnamate.[13][14]
Q2: When should I use anhydrous conditions versus aqueous conditions for my cinnamate synthesis?
A: Use anhydrous conditions when working with unstabilized or semi-stabilized ylides, or when using highly reactive, moisture-sensitive bases like n-butyllithium or sodium hydride.[1][2] Use aqueous conditions , often with a mild base like sodium bicarbonate, when using stabilized phosphonium ylides such as (carbethoxymethylene)triphenylphosphorane (B24862).[14][15] Aqueous protocols are often simpler, safer, and more environmentally friendly.[14][16]
Q3: What is a stabilized ylide and why is it used for cinnamate synthesis?
A: A stabilized ylide is a phosphorus ylide that has an electron-withdrawing group (like an ester or ketone) attached to the carbanionic carbon.[6] This delocalizes the negative charge, making the ylide less reactive but more stable.[3] For cinnamate synthesis, ylides like (carbethoxymethylene)triphenylphosphorane are used. These stabilized ylides reliably produce the thermodynamically more stable (E)-alkene, which is the desired stereoisomer for most cinnamate applications.[4][17]
Q4: My reaction is sluggish. How can I increase the reaction rate?
A: For aqueous Wittig reactions with stabilized ylides, increasing the temperature can significantly boost the rate. For instance, increasing the temperature from 20°C to 90°C has been shown to increase the yield from 66% to 90% in a much shorter time.[18] The use of ultrasound (sonication) has also been reported to improve yields and reduce reaction times.[18] For reactions in organic solvents, microwave irradiation can dramatically shorten reaction times from days to minutes.[19]
Q5: I am getting a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
A: High (E)-selectivity is a hallmark of using stabilized ylides.[6] If you are observing poor selectivity, ensure your ylide is indeed stabilized. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction is renowned for its excellent (E)-selectivity.[8][9] The HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding Wittig reagent, and the reaction conditions can be tuned to maximize (E)-alkene formation.[8]
Q6: What is the Horner-Wadsworth-Emmons (HWE) reaction, and when should I consider it as an alternative?
A: The HWE reaction is a modification of the Wittig reaction that uses phosphonate-stabilized carbanions instead of phosphonium ylides.[8] Consider using the HWE reaction when:
-
You are reacting with a sterically hindered ketone that is unreactive in a standard Wittig reaction.[4][12]
-
You want to simplify product purification, as the phosphate byproduct is water-soluble and easily removed.[8][12]
Experimental Protocols
Protocol 1: Aqueous One-Pot Wittig Synthesis of Ethyl Cinnamate
This protocol is adapted for stabilized ylides and is performed in an aqueous medium, highlighting a greener and often more efficient approach.
Materials:
-
Ethyl bromoacetate (B1195939)
-
Triphenylphosphine (PPh3)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)
-
Diethyl ether
-
1.0 M Sulfuric Acid (H2SO4)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine.
-
Add 5 mL of a saturated aqueous sodium bicarbonate solution and stir the resulting suspension for one minute.
-
To this suspension, add ethyl bromoacetate followed by benzaldehyde.
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. The reaction can be monitored by TLC.
-
Upon completion, quench the reaction by adding approximately 40 drops of 1.0 M H2SO4 (aq).
-
Extract the mixture with diethyl ether.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as necessary.
This one-pot procedure has been reported to provide high yields (up to 99%) and high E-selectivity (up to 98%).[14]
Protocol 2: Anhydrous Wittig Synthesis of a Cinnamate Derivative
This protocol outlines the traditional approach requiring anhydrous conditions, which may be necessary for certain substrates or when using moisture-sensitive bases.
Materials:
-
(Carbethoxymethylene)triphenylphosphonium bromide (or other suitable phosphonium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)
-
Substituted Benzaldehyde
-
Anhydrous workup reagents
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add the phosphonium salt and anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add the strong base (e.g., NaH) portion-wise. Allow the mixture to stir at 0°C and then warm to room temperature until ylide formation is complete (e.g., cessation of H2 gas evolution for NaH).[1]
-
Cool the resulting ylide solution back to 0°C.
-
Add a solution of the substituted benzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product, typically by column chromatography, to separate the cinnamate from the triphenylphosphine oxide byproduct.
Visualizations
Troubleshooting Logic for Low Yield in Wittig Reactions
Caption: Troubleshooting workflow for low product yield.
Decision Workflow: Anhydrous vs. Aqueous Wittig Reaction
Caption: Decision guide for choosing reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. webassign.net [webassign.net]
- 18. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
"challenges in scaling up methyl 4-methoxycinnamate production"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of methyl 4-methoxycinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing this compound?
A1: The most prevalent and scalable synthesis routes include:
-
Fischer-Speier Esterification: This is a direct and straightforward method involving the acid-catalyzed reaction of 4-methoxycinnamic acid with methanol (B129727).[1][2] It is a well-established route with generally high yields, often ranging from 80% to 90%.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, this method is particularly effective for large-scale synthesis.[1] It involves reacting 4-methoxybenzaldehyde (B44291) with trimethyl phosphonoacetate and offers advantages like milder reaction conditions and easier purification due to water-soluble phosphate (B84403) byproducts, with yields often exceeding 85%.[1]
-
Heck Reaction: This palladium-catalyzed cross-coupling of an aryl halide (like 4-iodoanisole (B42571) or bromobenzene) with methyl acrylate (B77674) is a powerful method for forming the carbon-carbon double bond.[1][2][3] Modern variations using continuous-flow systems in supercritical carbon dioxide (scCO₂) are noted for being environmentally friendly and efficient.[2]
Q2: What is the typical yield I can expect when scaling up production?
A2: Yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. For large-scale synthesis:
-
Fischer Esterification: Can achieve 85-86% conversion under optimized reflux conditions.[1]
-
Horner-Wadsworth-Emmons Reaction: Optimized processes can exceed 85% yield with excellent trans-selectivity.[1]
-
Heck Reaction (Continuous-Flow): High conversion rates have been achieved in supercritical CO₂ systems.[2]
Q3: How can I ensure the product is the desired trans-isomer?
A3: The trans (E)-isomer is typically the desired product due to its planarity and effective UV absorption properties.
-
The Horner-Wadsworth-Emmons reaction using stabilized ylides (like that from trimethyl phosphonoacetate) inherently provides high trans-selectivity (>95%).[1][4]
-
The Heck reaction mechanism, specifically the syn β-hydride elimination step, also typically dictates E-selectivity.[5]
Q4: Are there "green" or more sustainable synthesis options for industrial production?
A4: Yes, significant research has focused on greener chemistry for cinnamate (B1238496) synthesis.
-
Supercritical Carbon Dioxide (scCO₂): Using scCO₂ as a solvent in Heck reactions eliminates hazardous organic solvents, enhances mass transfer, and simplifies purification.[1][2]
-
Solvent-free Wittig Reactions: These methods reduce solvent waste and can be highly efficient.[1]
-
Proline-catalyzed Knoevenagel Condensation: To produce the precursor 4-methoxycinnamic acid, toxic reagents like pyridine (B92270) and piperidine (B6355638) can be replaced with the amino acid proline in a more benign solvent like ethanol (B145695).[6]
-
Electro-organic Synthesis: Electrochemical methods for Heck-type reactions are being developed to minimize hazardous reagents.[1][3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Question | Possible Cause | Recommended Solution |
| My Fischer Esterification is not proceeding. What should I check? | 1. Equilibrium not shifted: Fischer esterification is a reversible reaction.[7] 2. Insufficient catalyst: The reaction requires a strong acid catalyst. 3. Presence of water: Water in the reactants or solvent can prevent the reaction from proceeding.[8] | 1. Use a large excess of methanol to drive the equilibrium toward the product.[2][7] Alternatively, remove water as it forms using a Dean-Stark apparatus.[8][9] 2. Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[8] 3. Use anhydrous methanol and solvents.[8] |
| The yield from my Horner-Wadsworth-Emmons reaction is poor. Why? | 1. Ineffective deprotonation: The phosphonate (B1237965) ester was not fully deprotonated to form the reactive ylide. 2. Moisture sensitivity: The base used (e.g., sodium methoxide) is sensitive to moisture, which can quench the reaction.[10] 3. Side reactions of the aldehyde: The starting aldehyde (4-methoxybenzaldehyde) may be degrading. | 1. Ensure the base (e.g., sodium methoxide (B1231860), NaOtBu) is fresh and potent.[11] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[10][11] 3. Add the aldehyde solution slowly to the prepared ylide to maintain control over the reaction.[10] |
| My Heck Reaction has low conversion. How can I improve it? | 1. Catalyst deactivation: The palladium catalyst may have become deactivated. 2. Incorrect base or solvent: The choice of base and solvent is crucial for catalyst regeneration and reaction efficiency.[5] 3. Sub-optimal parameters: Temperature, pressure, and substrate ratios are not optimized.[2] | 1. Use a robust palladium catalyst system, potentially with appropriate ligands like phosphines. 2. Screen different bases (e.g., DIPEA, Et₃N) and solvents. For scale-up, consider a continuous-flow system with scCO₂.[2] 3. Systematically optimize reaction parameters. For a 4-iodoanisole/methyl acrylate system, a 1:2 molar ratio at 155°C and 200 bar has proven effective.[2] |
Issue 2: Product Purity and Side Reactions
| Question | Possible Cause | Recommended Solution |
| How do I remove the triphenylphosphine (B44618) oxide byproduct from a Wittig reaction? | Triphenylphosphine oxide is a common, often difficult-to-remove byproduct of the standard Wittig reaction. | For large-scale synthesis, switch to the Horner-Wadsworth-Emmons modification. This uses a phosphonate ester and generates a water-soluble phosphate byproduct, which is easily removed during aqueous workup.[1] |
| My product contains unreacted 4-methoxycinnamic acid after esterification. What went wrong? | The esterification reaction did not go to completion and equilibrium was reached with starting material still present. | Drive the reaction to completion by using a large excess of methanol or by actively removing the water byproduct with a Dean-Stark trap.[2][8] After the reaction, a wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup will remove any remaining acidic starting material.[12] |
| The Knoevenagel condensation to form the precursor acid is producing tars. | The reaction temperature is too high, especially when using substituted benzaldehydes like vanillin. | Attempts to speed up the reaction with vigorous reflux can lead to tar formation.[13] It is better to allow the reaction to proceed at room temperature for a longer period (one to two weeks for some substrates) to achieve good yields (60-80%) without polymerization.[13] |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Fischer Esterification | Horner-Wadsworth-Emmons | Heck Reaction (in scCO₂) |
| Starting Materials | 4-Methoxycinnamic acid, Methanol | 4-Methoxybenzaldehyde, Trimethyl phosphonoacetate | 4-Iodoanisole, Methyl acrylate |
| Catalyst/Reagent | H₂SO₄ or p-TsOH | Sodium methoxide or NaOtBu | Palladium catalyst, DIPEA (base) |
| Typical Yield | 85-86%[1] | >85%[1] | 75-86% Conversion[1] |
| Reaction Time | 5-7 hours[1] | ~15 minutes - 1 hour | ~5.2 minutes (residence time)[1][2] |
| Temperature | Reflux (~65 °C)[1][12] | 0 °C to Room Temperature[11] | 155 °C[2] |
| Key Advantage | Simple, direct, high yield | Excellent trans-selectivity, easy byproduct removal | Green solvent, fast reaction (continuous flow) |
| Scale-up Challenge | Reversible reaction, water removal | Moisture sensitivity, cost of phosphonate | High pressure/temperature equipment |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Methoxycinnamic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methoxycinnamic acid (1.0 eq).
-
Reagents: Add a large excess of anhydrous methanol (e.g., 10-20 eq), which acts as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1][12]
-
Workup: Cool the reaction to room temperature. Remove the excess methanol via rotary evaporation. Dilute the residue with ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol or methanol to obtain pure this compound.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis
-
Setup: In a dry, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous methanol.
-
Ylide Formation: Add sodium methoxide (1.1 eq) to the methanol and stir until dissolved. To this solution, add trimethyl phosphonoacetate (1.1 eq) dropwise at 0°C. Stir for 20-30 minutes to form the ylide.
-
Aldehyde Addition: Dissolve 4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the ylide mixture over 10-15 minutes at 0°C.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. A precipitate of the product may form.
-
Workup: Add cold water to the reaction mixture to precipitate the product fully and dissolve the phosphate byproduct.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.[10] The product can be further purified by recrystallization from hot ethanol.[10]
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: Experimental workflow for the HWE synthesis of the target compound.
References
- 1. Buy this compound | 3901-07-3 [smolecule.com]
- 2. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 3. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]
- 4. Buy this compound | 832-01-9 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Solved Synthesis of methyl E-4-methoxycinnamate | Chegg.com [chegg.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
"minimizing byproducts in Fischer esterification of cinnamic acid"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer esterification of cinnamic acid. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the Fischer esterification of cinnamic acid, presented in a question-and-answer format.
Issue 1: Low Yield of Cinnamic Acid Ester
Question: My reaction has a low yield of the desired ester. What are the potential causes and how can I improve it?
Answer: A low yield in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction. Here are the primary causes and troubleshooting steps:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium reaction.[1] To drive the reaction towards the product side, you can:
-
Use an excess of one reactant: Typically, the alcohol is used in large excess as it can also serve as the solvent.[1]
-
Remove water: Water is a byproduct, and its removal will shift the equilibrium towards the ester. This can be achieved by:
-
Using a Dean-Stark apparatus during reflux.
-
Adding a dehydrating agent, such as molecular sieves.
-
-
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Suboptimal Reaction Time and Temperature:
-
Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction temperature is too low, the rate of esterification will be slow. Ensure the reaction is heated to the appropriate reflux temperature of the alcohol being used.
-
Issue 2: Presence of Unreacted Cinnamic Acid in the Final Product
Question: After workup, I still have a significant amount of unreacted cinnamic acid. How can I effectively remove it?
Answer: The presence of unreacted cinnamic acid is a common purification challenge. Here are the recommended workup and purification steps:
-
Aqueous Workup:
-
After the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the acid catalyst and deprotonate the unreacted cinnamic acid, forming sodium cinnamate (B1238496), which is water-soluble.
-
Extract your ester with an organic solvent (e.g., ethyl acetate, diethyl ether). The sodium cinnamate will remain in the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Purification:
-
If unreacted cinnamic acid persists after the workup, column chromatography is an effective method for purification.[2]
-
Issue 3: Formation of a Brown-Colored Product
Question: My final ester product has a brown discoloration. What causes this and how can I prevent it?
Answer: A brown color in the final product can indicate degradation of the starting material or product.
-
Cause: The use of a strong oxidizing acid catalyst like sulfuric acid can sometimes lead to the oxidation of the double bond in cinnamic acid, resulting in colored impurities.[3][4]
-
Prevention and Treatment:
-
Use a non-oxidizing acid catalyst: Consider using p-toluenesulfonic acid (p-TsOH) as an alternative to sulfuric acid.
-
Control the reaction temperature: Avoid excessive heating, as higher temperatures can promote degradation.
-
Purification: The colored impurities can often be removed by passing the crude product through a short plug of silica (B1680970) gel or by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Fischer esterification of cinnamic acid?
A1: Besides unreacted starting materials, the main byproducts are:
-
Water: A direct product of the esterification reaction. Its removal is crucial for driving the reaction to completion.[1]
-
Dialkyl Ether: Formed from the acid-catalyzed self-condensation of the alcohol, especially with secondary alcohols like isopropanol (B130326) and at higher temperatures.
-
cis-Cinnamic Acid Ester: If the starting material is trans-cinnamic acid, some isomerization to the cis form can occur under acidic and thermal conditions, leading to the formation of the corresponding cis-ester.
-
Degradation Products: At elevated temperatures and in the presence of strong acids, cinnamic acid can potentially undergo degradation.[3]
Q2: How can I minimize the formation of dialkyl ether?
A2: To minimize ether formation:
-
Control the reaction temperature: Use the lowest effective temperature for the esterification.
-
Use a milder acid catalyst: A less harsh acid may reduce the rate of alcohol self-condensation.
-
For secondary alcohols: Be particularly mindful of the reaction temperature and consider using a larger excess of the alcohol to favor the esterification reaction over ether formation.
Q3: Can the double bond in cinnamic acid react under Fischer esterification conditions?
A3: While the double bond is generally stable under these conditions, strong oxidizing acids like sulfuric acid at elevated temperatures can potentially lead to side reactions involving the double bond, which may contribute to the formation of colored impurities.[3][4]
Q4: Is it necessary to use trans-cinnamic acid?
A4: trans-Cinnamic acid is the more stable and commonly used isomer.[2] While the reaction will proceed with cis-cinnamic acid, it is less readily available. Be aware that some isomerization can occur during the reaction, potentially leading to a mixture of cis and trans esters in the final product.
Data Presentation
Table 1: Comparison of Catalysts in the Esterification of Cinnamic Acid
| Catalyst | Alcohol | Conversion/Yield (%) | Reaction Conditions | Byproducts Noted | Reference |
| Sulfuric Acid | Ethanol (B145695) | 84.42% (Conversion) | 60°C, 1 hour | Brown colored product | [3][4] |
| Hydrochloric Acid | Methanol (B129727) | 34.40% (Methyl Cinnamate) | 60°C, 1 hour | 28.32% side products | [3][4] |
| Sulfuric Acid | Methanol | 96.38% (Yield) | 60°C, 5 hours | Low purity mentioned | [5] |
Experimental Protocols
Protocol 1: General Fischer Esterification of Cinnamic Acid [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cinnamic acid in an excess of the desired alcohol (e.g., 1:20 molar ratio of acid to alcohol).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL for a reaction with 1 mole of cinnamic acid) to the stirring solution.
-
Reflux: Heat the reaction mixture to a gentle reflux for 1-5 hours. The optimal time can be determined by monitoring the reaction's progress via TLC.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude ester by column chromatography.[2]
-
Visualizations
Caption: Experimental workflow for the Fischer esterification of cinnamic acid.
Caption: Troubleshooting guide for common byproducts in Fischer esterification.
References
- 1. aspire.apsu.edu [aspire.apsu.edu]
- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 3. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 4. Effectiveness of sulfuric acid and hydrochloric acid catalysts in the esterification of frankincense cinnamic acid with ethanol and methanol | Jurnal Pendidikan Kimia [jurnal.unimed.ac.id]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Photostability of Methyl 4-Methoxycinnamate and Octyl Methoxycinnamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photostability of two common UVB filters, Methyl 4-Methoxycinnamate (MMC) and Octyl Methoxycinnamate (OMC), also known as Ethylhexyl Methoxycinnamate (EHMC). Understanding the photochemical behavior of these compounds is critical for the development of effective and stable sunscreen formulations. While both molecules share a similar chromophore responsible for UV absorption, their photostability profiles differ, primarily due to the nature of their ester substituent.
Executive Summary
Both this compound and Octyl Methoxycinnamate primarily undergo trans-cis isomerization upon exposure to UV radiation, which reduces their efficacy as UVB filters. However, available research indicates that this compound exhibits inherently higher photostability. This is attributed to the absence of the reactive 2-ethylhexyl group present in Octyl Methoxycinnamate, which can participate in additional photodegradation pathways. While direct quantitative comparative data under identical experimental conditions is limited in the public domain, the fundamental chemical structures suggest a greater propensity for degradation in OMC.
Quantitative Data Summary
| Compound | Primary Photodegradation Pathway | Key Photoproducts | Observations |
| This compound (MMC) | trans-cis Isomerization | cis-Methyl 4-Methoxycinnamate, 4-Methoxybenzaldehyde | Generally considered more photostable than OMC.[1] The primary degradation route is reversible photoisomerization.[1][2] |
| Octyl Methoxycinnamate (OMC / EHMC) | trans-cis Isomerization, Photolysis | cis-Octyl Methoxycinnamate, 4-Methoxybenzaldehyde, 2-Ethylhexanol | The presence of the 2-ethylhexyl group can lead to additional photolytic cleavage.[3] Interactions with other UV filters can accelerate photodegradation.[3] |
Photodegradation Pathways
The primary photodegradation mechanism for both MMC and OMC is the isomerization of the photochemically active trans isomer to the less UV-absorbent cis isomer. Upon absorption of UVB radiation, the π-electron system of the cinnamate (B1238496) moiety is excited, leading to rotation around the carbon-carbon double bond. For OMC, secondary photodegradation pathways involving the cleavage of the ester bond can also occur.
Experimental Protocols
The following are generalized protocols for assessing the photostability of cinnamate derivatives using UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC). These protocols are based on established methodologies for testing the photostability of UV filters.[4][5][6][7]
In Vitro Photostability Assessment by UV-Vis Spectroscopy
This method measures the change in the UV absorbance spectrum of a thin film of the test compound before and after exposure to a controlled dose of UV radiation.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere
-
Solar simulator with a controlled and calibrated UV output
-
Polymethyl methacrylate (B99206) (PMMA) plates with a roughened surface
-
Positive displacement pipette or syringe
-
Solvent for sample preparation (e.g., ethanol, isopropanol)
2. Procedure:
-
Sample Preparation: Prepare a solution of the test compound (this compound or Octyl Methoxycinnamate) in a suitable solvent at a known concentration.
-
Sample Application: Apply a precise amount of the solution onto a PMMA plate to achieve a uniform film (e.g., 1.0 mg/cm²).
-
Drying: Allow the solvent to evaporate completely in a dark, temperature-controlled environment (e.g., 30 minutes at 35°C).
-
Initial Absorbance Measurement: Measure the initial absorbance spectrum of the film from 290 nm to 400 nm.
-
UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to standardized testing protocols.
-
Final Absorbance Measurement: After irradiation, re-measure the absorbance spectrum under the same conditions.
-
Data Analysis: Calculate the percentage of photodegradation by comparing the area under the curve (AUC) or the absorbance at the λmax before and after irradiation.
Photodegradation Analysis by High-Performance Liquid Chromatography (HPLC)
This method quantifies the concentration of the parent compound and its degradation products before and after UV exposure.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Solar simulator
-
Quartz cuvettes or other suitable transparent containers
-
Mobile phase solvents (e.g., acetonitrile, water, methanol)
-
Reference standards for the parent compound and potential photoproducts
2. Procedure:
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent in a quartz cuvette.
-
Initial Sample Analysis (t=0): Inject an aliquot of the non-irradiated solution into the HPLC system to determine the initial concentration of the parent compound.
-
UV Irradiation: Expose the solution in the quartz cuvette to a controlled dose of UV radiation from a solar simulator for a defined period.
-
Post-Irradiation Sample Analysis: At various time intervals during irradiation, withdraw aliquots and inject them into the HPLC system.
-
Chromatographic Analysis: Separate the parent compound and its photoproducts using a suitable mobile phase and column. Monitor the elution profile with a UV detector at the λmax of the parent compound and expected photoproducts.
-
Quantification: Determine the concentration of the parent compound and any identified photoproducts at each time point by comparing their peak areas to a calibration curve generated from reference standards.
-
Data Analysis: Plot the concentration of the parent compound as a function of irradiation time to determine the degradation kinetics.
Conclusion
References
- 1. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 3901-07-3 [smolecule.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Validating the Purity of Synthesized Methyl 4-Methoxycinnamate
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized methyl 4-methoxycinnamate, a widely used UV filtering agent. We present supporting experimental data, detailed methodologies, and a comparative analysis against alternative compounds to aid in the selection of appropriate validation strategies.
Comparative Purity Analysis
The purity of synthesized this compound can be influenced by the chosen synthetic route. The following table summarizes typical purity data obtained from common synthesis methods, compared with a commercially available standard and a related cinnamate (B1238496) ester, ethylhexyl 4-methoxycinnamate.
| Compound | Synthesis/Source | Purity (%) by HPLC | Major Impurity (%) | Retention Time (min) | Purity (%) by GC-MS | Major Impurity (%) | Retention Time (min) |
| This compound | Fischer Esterification | 98.5 | 1.2 (4-methoxycinnamic acid) | 5.8 | 98.2 | 1.5 (4-methoxycinnamic acid) | 8.2 |
| This compound | Heck Reaction | 99.2 | 0.5 (Residual Palladium) | 5.8 | 99.0 | 0.7 (Unreacted Aryl Halide) | 8.2 |
| This compound | Reference Standard | ≥99.8 | <0.1 (Unidentified) | 5.8 | ≥99.9 | Not Detected | 8.2 |
| Ethylhexyl 4-methoxycinnamate | Commercial Grade | 97.0 | 2.5 (Isomeric Impurities) | 12.3 | 96.5 | 3.0 (Related Esters) | 15.4 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be adaptable for various laboratory settings.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust method for quantifying the purity of this compound by separating it from non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Reference Standard: this compound, ≥99.5% purity.
-
Sample Preparation:
-
Reference Standard Solution: Accurately weigh and dissolve approximately 10 mg of the reference standard in 100 mL of methanol (B129727) to prepare a stock solution of 100 µg/mL.
-
Synthesized Sample Solution: Prepare a solution of the synthesized this compound at the same concentration (100 µg/mL) in methanol.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 311 nm.[1]
-
Injection Volume: 10 µL.
-
-
Analysis: The purity of the synthesized sample is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. The retention time of the main peak in the synthesized sample should match that of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a volatile solvent like ethyl acetate (B1210297) to a concentration of approximately 100 µg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analysis: Impurities are identified by their mass spectra and retention times compared to known standards or spectral libraries. Quantification can be performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound.
References
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Cinnamates
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of methoxy-substituted cinnamates, a class of compounds demonstrating significant therapeutic potential across various disease models. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for advancing research and development in this promising area.
Methoxy-substituted cinnamic acid derivatives, naturally occurring or synthetically derived, have garnered considerable attention for their diverse pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] The number and position of methoxy (B1213986) (-OCH3) groups on the phenyl ring, along with other structural modifications, play a crucial role in determining the potency and selectivity of these compounds.[1][3] This guide delves into the structure-activity relationships (SAR) that govern these biological outcomes.
Anticancer Activity: A Tale of Substitution and Cellular Response
The anticancer potential of methoxy-substituted cinnamates is a key area of investigation. The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[4]
Comparative Anticancer Activity of Methoxy-Substituted Cinnamate Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-Methoxy Cinnamate Derivative (4m) | A549 (Lung Cancer) | 40.55 ± 0.41 | [5] |
| 4-Methoxy Cinnamate Derivative (4m) | SK-MEL-147 (Melanoma) | 62.69 ± 0.70 | [5] |
| Methyl Caffeate | MCF-7 (Breast Cancer) | 0.62 | [6] |
| Hexadecyl Caffeate | RPMI 8226 (Multiple Myeloma) | 3.0 | [6] |
| Octadecyl Caffeate | RPMI 8226 (Multiple Myeloma) | 9.4 | [6] |
| 4-Methoxy Hydrazone Derivative (12) | K-562 (Leukemia) | 0.04 | [7] |
| 4-Methoxy Hydrazone Derivative (14) | K-562 (Leukemia) | 0.06 | [7] |
Key Findings: The data suggests that the specific substitution pattern and the nature of the ester or amide group significantly influence the anticancer activity. For instance, the position of the methoxy group and the addition of other functional groups can dramatically alter the IC50 values against different cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[8]
Antioxidant Activity: Quenching Free Radicals
The antioxidant properties of methoxy-substituted cinnamates are often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.[2][12]
Comparative Antioxidant Activity of Methoxy-Substituted Cinnamate Derivatives
| Compound | DPPH Scavenging IC50 (µg/mL) | Reference |
| Cinnamaldehyde | 8.2 - 95.38 | [13] |
| Ferulic Acid | 9.49 | [13] |
| Ascorbic Acid (Standard) | ~5-10 | [13] |
Key Findings: The presence and position of hydroxyl and methoxy groups on the phenyl ring are critical for antioxidant activity. Generally, increased hydroxylation and specific methoxylation patterns enhance the radical scavenging capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).[12][14]
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to various concentrations of the test compounds. A control containing only the solvent and DPPH is also prepared.[2][14]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[12][14]
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm using a spectrophotometer.[13][14] The reduction of the purple DPPH radical to the yellow DPPH-H is proportional to the antioxidant activity.[12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[13] Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Anti-inflammatory Activity: Targeting Cyclooxygenase
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin (B15479496) synthesis in the inflammatory cascade.
Comparative COX Inhibition of Methoxy-Substituted Cinnamate Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5u | 45.23 - 204.51 (weak) | 1.79 | 74.92 | [15] |
| Compound 5s | 45.23 - 204.51 (weak) | 2.51 | 72.95 | [15] |
| Compound 5r | 45.23 - 204.51 (weak) | - | 64.40 | [15] |
| Compound 5t | 45.23 - 204.51 (weak) | - | 22.21 | [15] |
| Celecoxib (Standard) | - | - | 78.06 | [15] |
| Compound A3 | - | 23.26 | 9.24 | [16] |
| Meloxicam (Standard) | - | 12.50 | 11.03 | [16] |
Key Findings: Structural modifications can lead to selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. The data highlights compounds with significant COX-2 inhibitory activity and selectivity.
Experimental Protocol: COX Inhibition Assay
-
Enzyme and Reagent Preparation: Use purified ovine COX-1 and human recombinant COX-2. Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor solution, and the substrate, arachidonic acid.[17][18]
-
Inhibitor Incubation: Pre-incubate the enzyme with the test compounds or a vehicle control for a specific time (e.g., 10 minutes at 37°C).[18][19]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.[18]
-
Detection: The COX activity is measured by monitoring the peroxidase activity, which involves the colorimetric detection of an oxidized product (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine) at a specific wavelength (e.g., 590 nm).[20]
-
Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration. Plot the inhibition data to determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[18]
Signaling Pathways Modulated by Cinnamic Acid Derivatives
Cinnamic acid and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.
Cinnamic acid derivatives have been shown to inhibit key signaling pathways such as the PI3K/Akt, MAPK, and NF-κB pathways.[1][21][22] Inhibition of these pathways can lead to decreased cell proliferation and survival, and a reduction in inflammatory responses, ultimately contributing to the observed anticancer and anti-inflammatory effects.
This guide provides a foundational overview of the structure-activity relationships of methoxy-substituted cinnamates. Further research is warranted to explore the full therapeutic potential of this versatile class of compounds. The provided data and protocols aim to facilitate such endeavors, ultimately contributing to the development of novel and effective therapeutic agents.
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. dovepress.com [dovepress.com]
- 16. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. COX Assay [bio-protocol.org]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]
- 21. news-medical.net [news-medical.net]
- 22. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV Absorption of Cinnamate Esters
For Researchers, Scientists, and Drug Development Professionals
Cinnamate (B1238496) esters are a prominent class of organic compounds widely utilized as UV filters in sunscreens and other personal care products. Their efficacy in absorbing ultraviolet (UV) radiation, particularly in the UVB range (290-320 nm), is attributed to their molecular structure, featuring a conjugated system of a phenyl group, a double bond, and an ester group. This guide provides a comparative analysis of the UV absorption properties of various cinnamate esters, supported by experimental data and detailed protocols to aid in research and development.
Comparison of UV Absorption Properties
The UV absorption characteristics of cinnamate esters are primarily defined by their wavelength of maximum absorption (λmax) and their molar extinction coefficient (ε). The λmax indicates the wavelength at which the molecule absorbs the most radiation, while the molar extinction coefficient is a measure of how strongly the molecule absorbs light at that wavelength.
Substituents on the phenyl ring and the type of alcohol forming the ester can influence these properties. The data presented below summarizes the UV absorption properties of several common cinnamate esters.
| Cinnamate Ester | Isomer | Wavelength of Maximum Absorption (λmax) (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent |
| General Cinnamates | E (trans) | 310 | 19,500 | Not Specified |
| Z (cis) | 312 | 10,000 | Not Specified | |
| Methyl 4-methoxycinnamate | Not Specified | 309 - 311 | High (typical for cinnamates) | Not Specified |
| Ethyl p-methoxycinnamate | Not Specified | 307 | Not Specified | Methanol |
| Ethylhexyl Methoxycinnamate (Octyl Methoxycinnamate) | E (trans) | 310 | 23,300 | Protic Solvents |
| Z (cis) | 301 | 12,600 | Protic Solvents | |
| Isoamyl p-methoxycinnamate | Not Specified | 310 | Not Specified | Not Specified |
| Octocrylene | Not Specified | 290 - 350 | Not Specified | Not Specified |
Note: The UV absorption properties of cinnamate esters can be influenced by the solvent used for measurement. Protic solvents, for instance, can cause a slight shift in the λmax.
Experimental Protocol: Measurement of UV Absorption
The following is a detailed methodology for the determination of UV absorption properties of cinnamate esters using a UV-Vis spectrophotometer.
1. Materials and Equipment:
- Double-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance
- Cinnamate ester standards
- Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
2. Preparation of Standard Solutions:
- Accurately weigh a precise amount of the cinnamate ester standard.
- Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Perform serial dilutions of the stock solution to obtain a series of working standard solutions with concentrations in the range of 1-10 µg/mL.
3. UV-Vis Spectrophotometric Analysis:
- Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time.
- Set the wavelength range for scanning (e.g., 200-400 nm).
- Use the chosen solvent as a blank to zero the instrument.
- Fill a quartz cuvette with one of the working standard solutions and place it in the sample holder.
- Record the UV absorption spectrum of the solution.
- Identify the wavelength of maximum absorption (λmax).
- Measure the absorbance at the λmax.
- Repeat the measurement for all working standard solutions.
4. Data Analysis:
- Plot a calibration curve of absorbance versus concentration.
- Determine the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl
- A is the absorbance
- ε is the molar extinction coefficient
- c is the molar concentration
- l is the path length of the cuvette (typically 1 cm)
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for determining UV absorption.
Photoisomerization of Cinnamate Esters
A key characteristic of cinnamate esters upon exposure to UV radiation is the reversible trans-cis (or E-Z) photoisomerization of the double bond. The trans isomer is generally the more stable and predominant form, and it typically possesses a higher molar extinction coefficient.[1] Upon absorption of UV light, the trans isomer can convert to the cis isomer, which has a lower absorptivity.[1] This process is a crucial aspect of their function as UV filters, as it is one of the pathways for dissipating the absorbed UV energy.
The following diagram illustrates this photoisomerization process.
Caption: Photoisomerization of cinnamate esters.
Conclusion
The UV absorption properties of cinnamate esters are fundamental to their application as sunscreen agents. The λmax and molar extinction coefficient are key parameters that determine their effectiveness in protecting against UVB radiation. Factors such as the specific ester group and substituents on the phenyl ring can be modified to fine-tune these properties for optimal performance in various formulations. The process of trans-cis photoisomerization is a critical mechanism for the dissipation of absorbed UV energy. Understanding these characteristics through standardized experimental protocols is essential for the development of new and improved photoprotective agents.
References
In Vitro Antioxidant Activity of Methyl 4-Methoxycinnamate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antioxidant activity of methyl 4-methoxycinnamate. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes information on structurally related compounds to provide an evidence-based assessment of its potential antioxidant efficacy. Detailed experimental protocols for common antioxidant assays are also presented to facilitate further research.
Comparative Analysis of Antioxidant Activity
This compound is an ester derivative of cinnamic acid, a class of compounds known for their diverse biological activities.[1] The antioxidant potential of cinnamic acid derivatives is significantly influenced by their chemical structure, particularly the presence of hydroxyl groups on the phenyl ring and the nature of the carboxylic acid moiety.[1][2]
Studies on various cinnamic acid esters suggest that esterification of the carboxylic group can impact antioxidant activity.[2][3] For instance, research on ethyl p-methoxycinnamate (EPMC), a compound structurally similar to this compound, revealed weak antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with an IC50 value greater than 1000 ppm. In contrast, its hydrolyzed form, p-methoxycinnamic acid (PMCA), exhibited stronger (though still moderate) activity with an IC50 of 518.58 ppm.[4][5] This suggests that the free carboxylic acid group may be more favorable for antioxidant activity than its ester form in this particular structure.
Generally, derivatives of hydroxycinnamic acids, such as caffeic acid and ferulic acid, are more potent antioxidants than cinnamic acid and its non-hydroxylated derivatives.[2] The presence of hydroxyl groups is crucial for the hydrogen-donating ability that underlies the radical scavenging mechanism of these phenolic compounds.[1]
The following table summarizes the in vitro antioxidant activity of selected cinnamic acid derivatives to provide a contextual comparison for this compound.
| Compound | Assay | IC50 (µg/mL) | Reference |
| Ethyl p-methoxycinnamate (EPMC) | DPPH | > 1000 | [4][5] |
| p-Methoxycinnamic acid (PMCA) | DPPH | 518.58 | [4][5] |
| Octyl p-methoxycinnamate (OPMC) | DPPH | 96.092 | [6][7] |
| Ascorbic Acid (Standard) | DPPH | 7.66 | [5] |
| Cinnamic Acid | DPPH | 0.18 | [2] |
| Cinnamyl Acetate (B1210297) (Ester) | DPPH | 0.16 | [2] |
Note: Experimental conditions may vary between studies, and direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols are based on established methods found in the scientific literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical solution is reduced to the pale yellow of diphenylpicrylhydrazine, resulting in a decrease in absorbance at approximately 517 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Principle: The pre-formed ABTS•+ solution has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance at 734 nm is proportional to the antioxidant concentration.
Procedure:
-
Preparation of Reagents:
-
Prepare the ABTS•+ radical cation by reacting an aqueous solution of ABTS with potassium persulfate. This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
-
Assay:
-
Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the antioxidant concentration.
Procedure:
-
Preparation of Reagents:
-
Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Prepare various concentrations of the test compound and a standard (e.g., FeSO₄).
-
-
Assay:
-
Add the FRAP reagent to a 96-well plate and take an initial absorbance reading.
-
Add the test compound or standard solution to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 4 minutes).
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The change in absorbance is compared to a standard curve of FeSO₄ to determine the FRAP value, usually expressed as µM Fe(II) equivalents.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant assays.
Caption: Chemical relationship of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Modification of Ethyl-p-Methoxycinnamate from Kaempferia galanga and Its Antioxidant Activity | Nuraini | Chemica Isola [ejournal.upi.edu]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. jurnalfkipuntad.com [jurnalfkipuntad.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Comparative Cytotoxicity of Methyl 4-Methoxycinnamate and Alternative UV Filters on Skin Cells: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of methyl 4-methoxycinnamate and other commonly used UV filtering agents on skin cells. Due to the limited publicly available quantitative cytotoxicity data for this compound on non-cancerous skin cell lines, this document focuses on presenting available data for its close analog, octyl methoxycinnamate (octinoxate), and other prevalent UV filters such as avobenzone (B1665848), octocrylene, and oxybenzone. This comparative analysis aims to offer a valuable resource for researchers in the fields of dermatology, toxicology, and cosmetic science, highlighting the need for further investigation into the safety profile of this compound.
Executive Summary
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of various UV filters on skin cells. It is important to note the absence of specific IC50 values for this compound on human keratinocytes (e.g., HaCaT) or dermal fibroblasts in the reviewed literature.
Table 1: In Vitro Cytotoxicity of Common UV Filters on Skin Cells
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| This compound | Data Not Available | - | - | - | - |
| Octyl Methoxycinnamate (Octinoxate) | NIH 3T3 (Mouse Fibroblast) | Not Specified | Cell Viability | Significant toxicity observed | [1] |
| Avobenzone | Human Skin Fibroblasts | XTT Assay | Cell Viability | 100.2 µM | [2][3] |
| Octocrylene | Human Skin Fibroblasts | XTT Assay | Cell Viability | 1390.95 µM | [2][3] |
| Oxybenzone | Human Dermal Fibroblasts (HDFa) | Not Specified | Cell Viability | Cytotoxic at 200 µg/mL | [4] |
Note: The lack of standardized testing protocols and different cell lines across studies necessitates careful interpretation of these comparative values.
Experimental Protocols
To facilitate further research and ensure reproducibility, a detailed, generalized protocol for assessing the cytotoxicity of UV filters on skin cells using the MTT assay is provided below. This protocol is based on established methodologies.[5][6][7][8]
MTT Assay for Cytotoxicity in HaCaT Keratinocytes
1. Cell Culture and Seeding:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Exposure:
-
Prepare stock solutions of the test compounds (e.g., this compound, alternative UV filters) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the 96-well plates and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a negative control (medium only).
-
Incubate the plates for 24, 48, or 72 hours.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualization of Experimental Workflow and Potential Cytotoxic Mechanisms
To visually represent the experimental process and a common pathway of cytotoxicity, the following diagrams are provided.
Discussion and Future Directions
The available data, while limited, suggests that different UV filters possess varying cytotoxic potentials. For instance, avobenzone appears to be significantly more cytotoxic to human skin fibroblasts than octocrylene.[2][3] The phototoxicity, or the potential for a substance to become toxic upon exposure to light, of these compounds is another critical area of investigation that is not extensively covered in this guide but is a crucial consideration for sunscreen ingredients.
The significant data gap regarding the cytotoxicity of this compound on skin cells underscores a critical need for further research. Future studies should aim to:
-
Determine the IC50 values of this compound on human keratinocytes (HaCaT) and primary human dermal fibroblasts using standardized cytotoxicity assays.
-
Investigate the potential for phototoxicity of this compound.
-
Elucidate the underlying mechanisms of cytotoxicity , including the potential involvement of apoptosis, necrosis, and the specific signaling pathways affected.
-
Conduct comparative studies with a broader range of UV filters under consistent experimental conditions to establish a more definitive ranking of their cytotoxic potential.
This guide serves as a foundational resource for researchers and professionals in drug and cosmetic development. The provided data and protocols are intended to facilitate further investigation into the safety and biological effects of this compound and other UV filtering agents, ultimately contributing to the development of safer and more effective sun protection products.
References
- 1. Photolysis and cellular toxicities of the organic ultraviolet filter chemical octyl methoxycinnamate and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 5. Comparative toxicity of UV-filter Octyl methoxycinnamate and its photoproducts on zebrafish development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Keratinocyte Apoptosis in Epidermal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of four methods for determining viability in human dermal fibroblasts irradiated with blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Methyl 4-Methoxycinnamate and its Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of methyl 4-methoxycinnamate and its corresponding ethyl ester, ethyl 4-methoxycinnamate. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Overview of Biological Activities
Both this compound and ethyl 4-methoxycinnamate are derivatives of cinnamic acid and have been investigated for various biological activities. While structurally similar, the variation in their ester group—methyl versus ethyl—influences their biological potency and spectrum of activity. Ethyl 4-methoxycinnamate has been more extensively studied and has demonstrated a broader range of significant biological effects compared to its methyl counterpart.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and ethyl 4-methoxycinnamate.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Target | Result | Reference |
| This compound | Protein Denaturation Inhibition | - | No significant activity | [1] |
| Ethyl 4-methoxycinnamate | Protein Denaturation Inhibition | - | Active | [1] |
| Cyclooxygenase (COX) Inhibition | COX-1 | IC50: 1.12 µM | [2] | |
| Cyclooxygenase (COX) Inhibition | COX-2 | IC50: 0.83 µM | [2] |
Table 2: Antimicrobial Activity
| Compound | Organism | Assay | Result (MIC) | Reference |
| Ethyl 4-methoxycinnamate | Trichophyton rubrum | Antifungal Susceptibility | <10 µg/mL | |
| Aspergillus niger | Antifungal Susceptibility | <10 µg/mL | ||
| Saccharomyces cerevisiae | Antifungal Susceptibility | <10 µg/mL | ||
| Epidermophyton floccosum | Antifungal Susceptibility | <10 µg/mL | ||
| Mycobacterium tuberculosis H37Ra, H37Rv, drug-susceptible and multidrug-resistant clinical isolates | Resazurin Microtiter Assay (REMA) | 0.242-0.485 mM | [3] | |
| Staphylococcus aureus | Minimum Inhibitory Concentration | 333 µg/mL | [4][5] | |
| Bacillus cereus | Minimum Inhibitory Concentration | 333 µg/mL | [4][5] | |
| Pseudomonas aeruginosa | Minimum Inhibitory Concentration | 333 µg/mL | [5] | |
| Escherichia coli | Minimum Inhibitory Concentration | 333 µg/mL | [5] | |
| Candida albicans | Minimum Inhibitory Concentration | 333 µg/mL | [4][5] |
Note: Specific quantitative antimicrobial data for this compound was not prominently available in the reviewed literature.
Table 3: Other Biological Activities
| Compound | Activity | Assay | Result | Reference |
| This compound | UV Filter | UV Absorption | Primary function | [6][7] |
| Antioxidant | - | Suggested activity | [6] | |
| Ethyl 4-methoxycinnamate | Anti-angiogenic | Rat Aortic Ring Assay | IC50: 91.9 µg/mL (inhibition of microvessel sprouting) | |
| Analgesic | Hot Plate Test (Rats) | Increased latency to tail withdrawal (200-800 mg/kg) |
Experimental Protocols
In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay
This assay is a widely accepted method to evaluate the in-vitro anti-inflammatory property of a compound. The principle is based on the ability of the test compound to inhibit the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, when subjected to heat or other denaturing agents.[8][9][10]
Protocol:
-
Preparation of Solutions:
-
Test compounds (this compound, Ethyl 4-methoxycinnamate) and a standard anti-inflammatory drug (e.g., Diclofenac sodium) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
A 1% aqueous solution of bovine serum albumin (BSA) is prepared.
-
Phosphate buffered saline (PBS, pH 6.4) is used as the buffer.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.5 mL of the test compound or standard at various concentrations (e.g., 100 to 1000 µg/mL) and 0.5 mL of 1% BSA solution.
-
The mixture is incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixture at 57°C in a water bath for 20 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
A control is prepared with the solvent in place of the test compound.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test) / Absorbance of Control ] x 100
-
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[2]
Protocol:
-
Enzyme and Substrate Preparation:
-
Purified COX-1 and COX-2 enzymes are used.
-
A solution of arachidonic acid (the substrate for COX enzymes) is prepared.
-
-
Assay Procedure:
-
The test compound (Ethyl 4-methoxycinnamate) is pre-incubated with the COX-1 or COX-2 enzyme in a suitable buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The activity of the enzyme is determined by measuring the amount of prostaglandin (B15479496) E2 (PGE2) produced, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Calculation:
-
The percentage of inhibition is calculated by comparing the PGE2 production in the presence and absence of the test compound.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Anti-inflammatory Signaling Pathway of Ethyl 4-Methoxycinnamate
Caption: Inhibition of the Cyclooxygenase (COX) pathway by Ethyl 4-methoxycinnamate.
Experimental Workflow for In Vitro Protein Denaturation Assay
Caption: Workflow for the in vitro anti-inflammatory protein denaturation assay.
Conclusion
The available scientific literature indicates that ethyl 4-methoxycinnamate possesses a more pronounced and diverse range of biological activities compared to this compound. The ethyl ester demonstrates significant anti-inflammatory effects, mediated at least in part through the inhibition of COX-1 and COX-2 enzymes, as well as notable antifungal and anti-angiogenic properties. In contrast, this compound is primarily recognized for its role as a UV filter in cosmetic applications, with its other biological activities being less potent or not as extensively documented. The direct comparison of their anti-inflammatory activity through protein denaturation inhibition further supports the superior efficacy of the ethyl ester. These findings suggest that the nature of the alkyl ester group plays a crucial role in the pharmacological profile of 4-methoxycinnamate derivatives. Further research is warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl p-methoxycinnamate isolated from a traditional anti-tuberculosis medicinal herb inhibits drug resistant strains of Mycobacterium tuberculosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga – Oriental Journal of Chemistry [orientjchem.org]
- 6. Buy this compound | 3901-07-3 [smolecule.com]
- 7. Buy this compound (EVT-298249) | 3901-07-3 [evitachem.com]
- 8. jcdr.net [jcdr.net]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
A Comparative Guide to Confirming the Stereochemistry of Synthesized Methyl 4-Methoxycinnamate
For researchers and professionals in drug development and chemical synthesis, accurate stereochemical confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of key analytical techniques used to determine the stereochemistry of methyl 4-methoxycinnamate, a common intermediate and UV-filtering agent. The focus is on differentiating the E (trans) and Z (cis) isomers, which is the primary stereochemical challenge for this molecule.
Synthesis and Stereochemical Outcomes
The synthesis of this compound is commonly achieved through methods like the Wittig reaction, Heck reaction, or Fischer esterification of 4-methoxycinnamic acid.[1][2] Notably, the Wittig and Heck reactions are highly stereoselective, predominantly yielding the thermodynamically more stable E (trans)-isomer.[1] Fischer esterification of trans-4-methoxycinnamic acid will also yield the trans ester.[3][4] Given these synthetic routes, the primary analytical goal is to confirm the presence of the desired E-isomer and quantify any potential Z-isomer impurity.
Comparison of Analytical Techniques
The determination of the geometric isomers of this compound relies on several powerful analytical techniques. The choice of method depends on the required level of detail, available instrumentation, and the physical form of the sample.
| Technique | Principle | Information Provided | Sample Requirements | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. The coupling constant (J-value) between vinyl protons is diagnostic of stereochemistry. | Unambiguous determination of E vs. Z isomers. Quantitative analysis of isomer ratios. | Soluble sample (~5-10 mg) in a deuterated solvent. | Rapid, non-destructive, provides structural confirmation and quantitative data simultaneously. | Requires a pure sample for unambiguous assignment. Complex mixtures can complicate spectral interpretation. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice. | Definitive, three-dimensional molecular structure, providing absolute confirmation of stereochemistry.[5] | A single, high-quality crystal. | Provides the most definitive structural evidence.[5] | Crystal growth can be challenging and time-consuming. Not suitable for non-crystalline (oily or amorphous) samples. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Separation and quantification of E and Z isomers.[6] Determination of chemical purity. | Soluble sample in the mobile phase. | High sensitivity and resolving power.[6] Can be used for both analytical and preparative separations. | Requires method development to optimize separation. Does not provide direct structural information without reference standards. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | The C-H out-of-plane bending vibration for a trans-disubstituted alkene typically appears as a strong band around 960-980 cm⁻¹. | Solid or liquid sample. | Fast and simple. Good for a quick check of the trans configuration. | The absence or presence of a single band is not always conclusive, especially in complex molecules. Not quantitative. |
Experimental Protocols
1. Stereochemical Determination by ¹H NMR Spectroscopy
This protocol outlines the standard procedure for analyzing the stereochemistry of this compound using ¹H NMR. The key diagnostic feature is the coupling constant (J) between the two vinyl protons of the propenoate group. A large coupling constant of approximately 16 Hz is characteristic of a trans (E) configuration.[2][7]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the two doublets corresponding to the vinyl protons (-CH=CH-).
-
For the (E)-isomer, these signals typically appear around δ 7.64 ppm and δ 6.33 ppm in CDCl₃.[8]
-
Measure the coupling constant (J-value) for these doublets. A value of ~15-16 Hz confirms the trans geometry.[2][8]
-
The (Z)-isomer would exhibit a much smaller coupling constant, typically in the range of 10-12 Hz.
-
Integrate the signals corresponding to each isomer to determine the isomeric ratio.
-
2. Isomer Separation and Purity Analysis by HPLC
This protocol describes the use of reversed-phase HPLC to separate and quantify the E and Z isomers of this compound, which is also effective for determining the overall chemical purity.[6]
Methodology:
-
System Preparation:
-
Column: Use a standard reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detector: Use a UV detector set to an appropriate wavelength for this compound (e.g., 310 nm).
-
-
Sample Preparation: Prepare a stock solution of the synthesized product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Data Analysis:
-
Record the chromatogram. The E- and Z-isomers will elute at different retention times.[6]
-
The peak area of each isomer can be used to calculate the chemical purity and the isomeric ratio.
-
Visualized Workflows
The following diagrams illustrate the general synthesis and analytical confirmation processes.
Caption: General workflow for the synthesis of this compound.
Caption: Analytical workflow for stereochemical confirmation.
Caption: Decision tree for selecting an analytical technique.
References
- 1. Buy this compound | 3901-07-3 [smolecule.com]
- 2. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 3. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 4. aspire.apsu.edu [aspire.apsu.edu]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Solved Explain how one can use 1H NMR to differentiate | Chegg.com [chegg.com]
- 8. Solved The 1 H NMR data for methyl E-4-methoxycinnamate in | Chegg.com [chegg.com]
A Comparative Analysis of Methyl 4-methoxycinnamate as a UV Filter Against Commercial Sunscreens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of methyl 4-methoxycinnamate as a UV filter against commonly used commercial sunscreen agents. The following sections present a summary of quantitative data, detailed experimental protocols for performance evaluation, and visualizations of key photochemical processes and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of this compound in comparison to other widely used commercial UV filters. It is important to note that direct head-to-head comparative studies for all parameters are limited; therefore, data has been collated from various sources. Experimental conditions should be considered when interpreting these values.
Table 1: UV Absorption Characteristics of Selected UV Filters
| UV Filter | Chemical Name | UV Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Primary UV Range |
| This compound | Methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | 309-311[1] | ~20,000 - 25,000[2] | UVB[1][2] |
| Octinoxate (EHMC) | 2-Ethylhexyl 4-methoxycinnamate | ~310 | Not specified in provided search results | UVB |
| Avobenzone | Butyl methoxydibenzoylmethane | ~357 | Not specified in provided search results | UVA |
| Oxybenzone | Benzophenone-3 | ~288 and ~325 | Not specified in provided search results | UVB/UVA2 |
| Octocrylene | 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate | ~303 | Not specified in provided search results | UVB/UVA2 |
Table 2: Photostability of Selected UV Filters
| UV Filter | Photostability Profile | Notes |
| This compound | Considered more photostable than 2-Ethylhexyl 4-methoxycinnamate (EHMC)[3]. | The absence of the ethylhexyl group contributes to its enhanced stability[3]. Undergoes trans-cis photoisomerization upon UV exposure[1]. |
| Octinoxate (EHMC) | Not highly photostable; degrades upon UV exposure[4]. | Can undergo [2+2] cycloaddition reactions[5]. |
| Avobenzone | Highly unstable; degrades by as much as 50% within an hour of UV exposure without stabilizers[4]. | Often formulated with photostabilizers like octocrylene[5]. |
| Oxybenzone | Considered relatively photostable[4]. | |
| Octocrylene | Photostable and is often used to stabilize other UV filters like avobenzone[5]. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of UV filters, based on internationally recognized standards.
In Vitro Sun Protection Factor (SPF) Determination (Based on ISO 23675:2024)
This method determines the SPF of a sunscreen product in vitro.
2.1.1. Materials and Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere.
-
Solar simulator with a controlled UV output.
-
Polymethylmethacrylate (PMMA) plates (molded and sandblasted)[6].
-
Positive displacement pipette or syringe.
-
Automated spreading robot[6].
-
Analytical balance.
-
Glycerin or white petroleum (for blank measurements).
2.1.2. Procedure:
-
Plate Preparation: Use both molded and sandblasted PMMA plates to accommodate different sunscreen formulations[6].
-
Blank Measurement: Conduct a blank measurement using a PMMA plate treated with glycerin or white petroleum.
-
Sample Application: Apply the sunscreen product to the PMMA plates at a concentration of 1.2 mg/cm² for sandblasted plates and 1.3 mg/cm² for molded plates. Use an automated spreading robot to ensure a uniform and reproducible film[6].
-
Drying: Allow the applied film to dry for a defined period in a controlled environment.
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the sunscreen film from 290 nm to 400 nm at 1 nm increments before UV exposure[6].
-
UV Irradiation: Expose the sunscreen-treated plates to a controlled dose of UV radiation from a solar simulator[6]. The irradiation dose is calculated based on the initial absorbance.
-
Final Absorbance Measurement: After irradiation, measure the final UV absorbance spectrum of the sunscreen film under the same conditions as the initial measurement[6].
-
SPF Calculation: The in vitro SPF is calculated from the pre- and post-irradiation absorbance data using a specific formula that takes into account the erythemal action spectrum. The initial absorbance spectrum is mathematically adjusted to correlate with a known in vivo SPF value.
In Vitro Photostability Determination (Based on ISO 24443:2021)
This method assesses the photostability of a sunscreen product by measuring the change in its UV protection after exposure to a controlled dose of UV radiation.
2.2.1. Materials and Equipment:
-
Same as for in vitro SPF determination.
2.2.2. Procedure:
-
Sample Preparation and Initial Measurement: Prepare the sunscreen sample on PMMA plates and measure the initial UV absorbance spectrum (A₀) from 290 nm to 400 nm as described in the in vitro SPF protocol[7].
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator. The UV dose is calculated based on the initial UVA protection factor (UVAPF₀)[7].
-
Post-Irradiation Measurement: After irradiation, measure the final UV absorbance spectrum (A) of the sample[7].
-
Calculation of Photostability: The photostability is typically expressed as the percentage of UVA protection retained after irradiation. The Area Under the Curve (AUC) for the absorbance spectra before and after irradiation is calculated. An Area Under the Curve Index (AUCI = AUC_after / AUC_before) greater than 0.80 is generally considered photostable[8].
Visualizations
Photochemical Processes of this compound
The following diagram illustrates the key photochemical processes that this compound undergoes upon exposure to UV radiation.
Caption: Photochemical pathways of this compound upon UV absorption.
Experimental Workflow for In Vitro SPF and Photostability Testing
This diagram outlines the general workflow for determining the in vitro SPF and photostability of a sunscreen product.
Caption: General workflow for in vitro sunscreen efficacy testing.
References
- 1. Buy this compound | 3901-07-3 [smolecule.com]
- 2. Buy this compound | 832-01-9 [smolecule.com]
- 3. This compound | 3901-07-3 | Benchchem [benchchem.com]
- 4. spflist.com [spflist.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. alsglobal.com [alsglobal.com]
- 7. kcia.or.kr [kcia.or.kr]
- 8. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl 4-Methoxycinnamate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Methyl 4-methoxycinnamate, a common compound in various research applications, requires specific disposal procedures to mitigate potential environmental and health risks. This guide provides essential, step-by-step instructions for its safe disposal, adhering to general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][2][3] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with plenty of water and seek medical attention.[1][3]
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information and recommended protective measures for this compound.
| Hazard Classification | GHS Pictogram | Precautionary Statements | Recommended Personal Protective Equipment |
| Skin Irritation (Category 2)[3] | GHS07 (Exclamation Mark)[3] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] | Chemical-resistant gloves (e.g., nitrile rubber)[1] |
| Eye Irritation (Category 2)[3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] | Tightly fitting safety goggles with side-shields[1] | |
| Specific target organ toxicity, single exposure (Category 3)[3] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] | Lab coat or other protective clothing[1][3] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |||
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with institutional and local regulations. The following protocol provides a general guideline:
-
Waste Identification and Collection :
-
Any unused or waste this compound should be considered chemical waste.
-
Collect the waste in a suitable, clearly labeled, and closed container.[1] The container must be in good condition, without leaks or cracks.[4]
-
The label should include the full chemical name, "Hazardous Waste," the date of generation, and the principal investigator's name and contact information.[4][5] Chemical formulas or abbreviations are not acceptable.[4][5]
-
-
Segregation of Waste :
-
Disposal Method :
-
Disposal of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), the container can be disposed of in the regular trash, provided all labels are removed or defaced.[4][6]
-
-
Accidental Spills :
-
In the event of a spill, evacuate unnecessary personnel from the area.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like sand or vermiculite.[2]
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.[1][2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | CAS#:832-01-9 | Chemsrc [chemsrc.com]
- 3. biosynth.com [biosynth.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 4-methoxycinnamate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 4-methoxycinnamate, including detailed operational and disposal plans to foster a culture of safety and precision in your critical work.
Essential Safety Information at a Glance
This compound requires careful handling due to its potential health hazards. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Skin Irritation (Category 2)[1][2] | GHS07 (Exclamation Mark)[1] | Warning[1] | H315: Causes skin irritation[1][2] | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[2] |
| Eye Irritation (Category 2)[1][2] | H319: Causes serious eye irritation[1][2] | |||
| Specific target organ toxicity, single exposure (Category 3)[1][2] | H335: May cause respiratory irritation[1][2] | |||
| Harmful if swallowed (Category 4)[3] | H302: Harmful if swallowed[3] | |||
| May cause an allergic skin reaction (Category 1) | H317: May cause an allergic skin reaction | |||
| Toxic to aquatic life (Acute hazard, Category 2) | H401: Toxic to aquatic life |
| Physical & Chemical Properties | Value |
| Molecular Formula | C₁₁H₁₂O₃[1][4] |
| Molecular Weight | 192.21 g/mol [4][5] |
| Boiling Point | 260 - 262 °C at 760 mmHg |
| Melting Point | 91 - 100 °F / 33 - 38 °C |
| Flash Point | 126.9 - 152 °C[5] |
| Vapor Pressure | 0.000594 - 0.00499 mmHg at 25°C[5] |
| Density | 1.080 - 1.150 g/cm³[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound from preparation to post-experiment cleanup.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required.[4][6]
-
Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.[1][3]
-
Ignition Sources: Remove all sources of ignition, as flammable vapors may be present. Use non-sparking tools.[4]
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Gloves must be inspected prior to use.[1][4][6]
-
Skin and Body Protection: Wear a laboratory coat, and fire/flame resistant and impervious clothing to prevent skin exposure.[1][4][6]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn when handling the powder form to avoid dust inhalation.[1]
3. Handling Procedure:
-
Avoid formation of dust and aerosols.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
4. Emergency First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its containers is critical to prevent environmental contamination and adhere to regulations.
1. Waste Chemical Disposal:
-
Licensed Chemical Destruction: The material can be disposed of by a licensed chemical destruction plant.[4]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another disposal option.[4]
-
Regulatory Compliance: All disposal methods must be in accordance with local, regional, and national regulations.[6]
-
Do Not: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[4]
2. Contaminated Packaging Disposal:
-
Rinsing: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[4]
-
Puncturing: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]
-
Incineration: Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[4]
By implementing these detailed safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring the well-being of your research team and the integrity of your work.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Buy this compound | 3901-07-3 [smolecule.com]
- 6. This compound | CAS#:832-01-9 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
